ML364
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O3S2/c1-15-7-10-18(11-8-15)35(32,33)30-20-13-17(24(25,26)27)9-12-19(20)22(31)29-23-28-21(14-34-23)16-5-3-2-4-6-16/h2-14,30H,1H3,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUGMNXETPARLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Investigating the Anti-Proliferative Effects of ML364: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2), a deubiquitinase implicated in the stabilization of key proteins involved in cell cycle progression and survival. This technical guide provides an in-depth overview of the anti-proliferative effects of this compound, detailing its mechanism of action, impact on cellular signaling pathways, and methodologies for its investigation. Quantitative data from key experiments are summarized, and detailed protocols are provided to facilitate further research and drug development efforts in oncology.
Introduction
The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many human diseases, including cancer. Deubiquitinating enzymes (DUBs) play a crucial role in this system by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. Ubiquitin-Specific Protease 2 (USP2) has emerged as a significant therapeutic target due to its role in stabilizing oncoproteins such as Cyclin D1 and Survivin.[1][2] this compound has been identified as a selective inhibitor of USP2, demonstrating anti-proliferative activity in various cancer cell lines.[3] This guide explores the molecular basis of this compound's effects and provides the necessary technical information for its study.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the direct inhibition of the catalytic activity of USP2.[1] this compound has a reported IC50 of 1.1 µM in a biochemical assay for USP2 inhibition.[1][3] By binding to USP2, this compound prevents the deubiquitination of its downstream substrates. This leads to their increased ubiquitination and subsequent degradation by the proteasome.
Two key substrates of USP2 that are central to the anti-proliferative effects of this compound are:
-
Cyclin D1: A critical regulator of the G1 to S phase transition in the cell cycle. Its degradation leads to cell cycle arrest.[1][4]
-
Survivin: A member of the inhibitor of apoptosis (IAP) family of proteins. Its downregulation sensitizes cancer cells to apoptosis.[2]
Signaling Pathways Affected by this compound
The inhibition of USP2 by this compound triggers a cascade of events within cellular signaling pathways, primarily impacting cell cycle regulation and apoptosis.
USP2-Cyclin D1 Signaling Pathway
This compound treatment leads to the destabilization and degradation of Cyclin D1, a key regulator of cell cycle progression.[1] This occurs through the inhibition of USP2, which would normally remove ubiquitin tags from Cyclin D1, marking it for proteasomal degradation. The resulting decrease in Cyclin D1 levels leads to an arrest in the G1 phase of the cell cycle, thereby inhibiting cell proliferation.[4]
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 4. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ML364 on Cell Cycle Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor ML364 and its effects on cell cycle checkpoints. This compound is a potent and selective inhibitor of Ubiquitin Specific Peptidase 2 (USP2), a deubiquitinase that plays a critical role in cell cycle progression. By inhibiting USP2, this compound triggers a cascade of events that ultimately leads to cell cycle arrest, making it a compound of significant interest for cancer therapeutics.
Mechanism of Action: Targeting the USP2-Cyclin D1 Axis
This compound exerts its primary effect by directly binding to and inhibiting the catalytic activity of USP2.[1][2] This inhibition prevents the deubiquitination of key substrates, most notably Cyclin D1.[3][4][5] Cyclin D1 is a crucial regulator of the G1 to S phase transition in the cell cycle.[3][5] Under normal physiological conditions, USP2 stabilizes Cyclin D1 by removing ubiquitin tags, thereby preventing its degradation by the proteasome.[1][3][5]
By inhibiting USP2, this compound allows for the persistent ubiquitination of Cyclin D1, marking it for proteasomal degradation.[6] The resulting decrease in Cyclin D1 levels leads to the inactivation of cyclin-dependent kinases 4 and 6 (CDK4/6), which are essential for phosphorylating the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately causing a cell cycle arrest at the G1/S checkpoint.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and properties of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Substrate | IC50 (μM) | Reference |
| USP2 | Biochemical | Lys-48-linked di-ubiquitin | 1.1 | [3][6][7] |
| USP2 | Biochemical | Lys-63-linked di-ubiquitin | 1.7 | [6] |
| USP8 | Biochemical | N/A | 0.95 | [6] |
| HCT116 cells | In-cell ELISA | Endogenous Cyclin D1 | 0.97 | [6] |
Table 2: Binding Affinity and Cellular Effects of this compound
| Parameter | Method | Cell Line(s) | Value | Reference |
| Binding Affinity (Kd) to USP2 | Microscale Thermophoresis | N/A | 5.2 μM | [1][2][6] |
| Anti-proliferative Activity | Cell Viability Assay | LnCAP, MCF7 | Dose-dependent inhibition (5-20 μM) | [1][2] |
| Cyclin D1 Reduction | Western Blot | HCT116, Mino | Time- and dose-dependent | [1][2] |
| Cell Cycle Arrest | Flow Cytometry | HCT116, Mino | G1 phase arrest | [6] |
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the signaling pathway affected by this compound and the logical relationship of its mechanism of action.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTS Assay)
This protocol is for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, Mino, LnCAP, MCF7)
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Western Blotting for Cyclin D1
This protocol is for detecting changes in Cyclin D1 protein levels following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against Cyclin D1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Normalize protein amounts and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL detection reagent and an imaging system.
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO as described for Western blotting.
-
Harvest cells by trypsinization and collect by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
Microscale Thermophoresis (MST) for Binding Affinity
This protocol is for determining the binding affinity (Kd) of this compound to USP2.
Materials:
-
Purified recombinant USP2 protein
-
This compound stock solution
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
Hydrophilic capillaries
Procedure:
-
Label the USP2 protein with a fluorescent dye according to the manufacturer's protocol (if not using label-free MST).
-
Prepare a serial dilution of this compound in MST buffer.
-
Mix a constant concentration of labeled USP2 with each dilution of this compound.
-
Incubate the mixtures for a short period to allow binding to reach equilibrium.
-
Load the samples into hydrophilic capillaries.
-
Perform the MST measurement.
-
Analyze the data using the instrument's software to determine the dissociation constant (Kd).
Homologous Recombination (HR) Assay
This protocol is to assess the impact of this compound on DNA repair through homologous recombination.
Materials:
-
Cell line with an integrated DR-GFP reporter cassette
-
I-SceI expression vector
-
This compound stock solution
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Seed DR-GFP cells in 6-well plates.
-
Treat cells with this compound or DMSO for a specified duration.
-
Co-transfect the cells with the I-SceI expression vector. I-SceI will induce a double-strand break in the DR-GFP reporter.
-
Incubate the cells for 48-72 hours to allow for DNA repair.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A GFP-positive signal indicates successful homologous recombination.
-
Compare the percentage of GFP-positive cells in this compound-treated samples to the DMSO control to determine the effect of this compound on HR efficiency.
Conclusion
This compound is a valuable chemical probe for studying the role of USP2 in cell cycle regulation. Its ability to induce Cyclin D1 degradation and subsequent G1 arrest highlights the therapeutic potential of targeting the deubiquitination process in cancer. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanism of this compound and develop novel anti-cancer strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suppression of Cancer Cell Growth by Promoting Cyclin D1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP2-Related Cellular Signaling and Consequent Pathophysiological Outcomes [mdpi.com]
- 5. Suppression of cancer cell growth by promoting cyclin D1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on ML364 and DNA Damage Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on ML364, a selective inhibitor of Ubiquitin-Specific Protease 2 (USP2), and its impact on DNA damage repair pathways. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action
This compound is a small molecule inhibitor that selectively targets USP2, a deubiquitinase enzyme.[1][2][3] By inhibiting USP2, this compound prevents the removal of ubiquitin chains from substrate proteins, marking them for proteasomal degradation. A key substrate of USP2 is Cyclin D1, a crucial regulator of the cell cycle.[2][3] this compound-mediated inhibition of USP2 leads to the degradation of Cyclin D1, resulting in cell cycle arrest.[2][3] Furthermore, given the role of Cyclin D1 in the DNA damage response, this compound consequently impairs homologous recombination (HR)-mediated DNA repair.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound.
| Parameter | Value | Description | Reference |
| IC₅₀ (USP2) | 1.1 µM | Half-maximal inhibitory concentration against USP2 in a biochemical assay. | [2][3] |
| K_d_ (USP2) | 5.2 µM | Dissociation constant for the binding of this compound to USP2, determined by microscale thermophoresis. | [1][4] |
| IC₅₀ (Cellular Cyclin D1 Reduction) | 0.97 µM | Half-maximal inhibitory concentration for the reduction of Cyclin D1 protein levels in HCT116 cells. | [2] |
Table 1: Biochemical and Cellular Potency of this compound
| Cell Line | Treatment Duration | Effect on Cell Viability | Reference |
| LnCAP | 24 hours | Dose-dependent decrease | [1][2] |
| LnCAP | 48 hours | Dose-dependent decrease | [2] |
| MCF7 | 24 hours | Dose-dependent decrease | [1][2] |
| MCF7 | 48 hours | Dose-dependent decrease | [2] |
| HCT116 | Not Specified | Anti-proliferative | [2][3] |
| Mino | Not Specified | Anti-proliferative | [2][3] |
Table 2: Effect of this compound on Cancer Cell Viability
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for Cyclin D1 Levels
This protocol is for assessing the levels of Cyclin D1 protein in cells treated with this compound.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody against Cyclin D1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse them in cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBS-T for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
DR-GFP Reporter Assay for Homologous Recombination
This assay measures the efficiency of homologous recombination (HR) in cells.
Materials:
-
U2OS cells stably expressing the DR-GFP reporter construct
-
I-SceI expression plasmid
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate DR-GFP U2OS cells and treat with this compound or vehicle control.
-
Transfection: Co-transfect the cells with an I-SceI expression plasmid to induce a double-strand break in the reporter gene.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair via HR.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze by flow cytometry.
-
Data Analysis: Quantify the percentage of GFP-positive cells, which represents the frequency of successful HR events. A decrease in the percentage of GFP-positive cells in this compound-treated samples compared to control indicates impaired HR.
RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in HR.
Materials:
-
Cells plated on coverslips
-
DNA damaging agent (e.g., ionizing radiation or a chemical agent)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound.
-
Induction of DNA Damage: Induce DNA double-strand breaks using a DNA damaging agent.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block the cells with blocking solution to minimize non-specific antibody binding.
-
Antibody Staining: Incubate with the primary anti-RAD51 antibody, followed by incubation with a fluorescently-labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Count the number of RAD51 foci per nucleus. A significant reduction in the number of RAD51 foci in this compound-treated cells indicates a defect in HR.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits USP2, leading to the accumulation of ubiquitinated Cyclin D1 and its subsequent degradation by the proteasome, resulting in cell cycle arrest.
Caption: this compound-mediated inhibition of USP2 destabilizes Cyclin D1, which in turn impairs the recruitment of RAD51 to DNA double-strand breaks, thereby inhibiting homologous recombination repair.
Caption: A logical workflow for investigating the effects of this compound on cancer cell lines, from treatment to various experimental readouts.
References
- 1. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct-Repeat GFP (DR-GFP) assay [bio-protocol.org]
- 3. mblbio.com [mblbio.com]
- 4. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
exploring the enzymatic inhibition profile of ML364
An In-depth Technical Guide to the Enzymatic Inhibition Profile of ML364
Introduction
This compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Peptidase 2 (USP2).[1][2][3][4] As a member of the deubiquitinase (DUB) family, USP2 plays a critical role in reversing protein ubiquitination, a key post-translational modification that governs protein stability and function.[3][4][5] By preventing the removal of ubiquitin tags from its target substrates, USP2 regulates diverse cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[4][5] this compound has emerged as a valuable chemical probe to investigate the biological functions of USP2 and as a potential therapeutic agent, particularly in oncology.[3][4][6] This document provides a comprehensive overview of the enzymatic inhibition profile of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Enzymatic Inhibition Profile and Binding Affinity
This compound demonstrates reversible and selective inhibition of USP2. Its inhibitory activity has been quantified against several enzymes, highlighting its specificity. The key quantitative data are summarized below.
| Target Enzyme | Substrate | Parameter | Value | Reference |
| USP2 | Lys-48-linked di-ubiquitin | IC50 | 1.1 µM | [1][2][3][4] |
| USP2 | Lys-63-linked di-ubiquitin | IC50 | 1.7 µM | [3] |
| USP2 | - | Kd | 5.2 µM | [1] |
| USP8 | - | IC50 | 0.95 µM | [2] |
| Caspase 6 | - | - | Inactive | [2][3] |
| Caspase 7 | - | - | Inactive | [2][3] |
| MMP1 | - | - | Inactive | [2][3] |
| MMP9 | - | - | Inactive | [2][3] |
| USP15 | - | - | Inactive | [2][3] |
| Kinase Panel (102) | - | - | No binding at 10 µM | [2] |
Mechanism of Action
This compound directly binds to USP2, inhibiting its deubiquitinase activity.[1][3][4] This inhibition prevents the removal of ubiquitin chains from USP2 substrates, marking them for degradation by the 26S proteasome. Key substrates of USP2 affected by this compound include Cyclin D1 and Survivin.[3][4][7] The accelerated, proteasome-dependent degradation of these proteins leads to significant downstream cellular effects, including cell cycle arrest and the induction of apoptosis.[3][4][7]
The following diagram illustrates the signaling pathway impacted by this compound.
Caption: this compound inhibits USP2, leading to the degradation of Cyclin D1 and Survivin.
Experimental Protocols
Characterization of this compound involves a combination of biochemical and cell-based assays to determine its inhibitory potency, binding kinetics, and cellular effects.
Biochemical Deubiquitinase (DUB) Activity Assay
This assay quantifies the enzymatic activity of USP2 in the presence of an inhibitor. A common method employs an internally quenched fluorescent di-ubiquitin (IQF) substrate.[2][3][4]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human USP2 enzyme in an appropriate assay buffer (e.g., Tris-HCl, DTT, EDTA).
-
Prepare a stock solution of the IQF di-ubiquitin substrate (e.g., Lys-48 or Lys-63 linked).
-
Serially dilute this compound in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
Add the USP2 enzyme solution to the wells of a microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the IQF di-ubiquitin substrate to all wells.
-
-
Data Acquisition:
-
Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the IQF substrate by active USP2 separates the fluorophore from the quencher, resulting in a fluorescent signal.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Caption: Workflow for a biochemical DUB inhibition assay.
Microscale Thermophoresis (MST) for Binding Affinity
MST is a biophysical technique used to quantify the binding affinity between molecules in solution. It was used to confirm the direct binding of this compound to USP2.[3][4]
Methodology:
-
Protein Labeling:
-
Label the target protein (USP2) with a fluorescent dye (e.g., NHS-RED). Remove excess dye via column purification.
-
-
Sample Preparation:
-
Keep the concentration of the fluorescently labeled USP2 constant.
-
Prepare a serial dilution series of the ligand (this compound).
-
Mix the constant concentration of labeled USP2 with each dilution of this compound.
-
-
MST Measurement:
-
Load the samples into glass capillaries.
-
Place the capillaries in the MST instrument. The instrument applies a precise, microscopic temperature gradient, and the movement of the fluorescent molecules along this gradient is tracked.
-
The thermophoretic movement of the labeled USP2 changes upon binding to this compound.
-
-
Data Analysis:
-
Plot the change in normalized fluorescence against the logarithm of the this compound concentration.
-
Fit the resulting binding curve to an appropriate model to calculate the dissociation constant (Kd).
-
Cellular Target Engagement and Validation
To confirm that this compound engages USP2 in a cellular context, downstream effects are measured.
Methodology:
-
Cell Culture and Treatment:
-
Western Blotting for Protein Degradation:
-
Lyse the treated cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for Cyclin D1, Survivin, USP2, and a loading control (e.g., β-actin).
-
Incubate with secondary antibodies and visualize bands. A dose- and time-dependent decrease in substrate protein levels indicates target engagement.[3][7]
-
-
Flow Cytometry for Cell Cycle Analysis:
Caption: Workflow for cellular validation of this compound activity.
Conclusion
This compound is a well-characterized, selective, and reversible inhibitor of the deubiquitinase USP2, with a biochemical IC50 of 1.1 µM.[1][2][3][4] Its mechanism of action involves the direct inhibition of USP2, leading to the proteasome-mediated degradation of oncoproteins such as Cyclin D1 and Survivin.[3][7] This activity translates into clear cellular phenotypes, including G1/G0 cell cycle arrest and induction of apoptosis, making this compound a critical tool for studying the ubiquitin-proteasome system and a promising lead compound for the development of novel anti-cancer therapeutics.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
ML364's Molecular Interactions Beyond USP2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular targets of ML364, a potent small molecule inhibitor, with a primary focus on its interactions beyond its well-characterized target, Ubiquitin-Specific Peptidase 2 (USP2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and potential off-target effects.
Quantitative Analysis of this compound's Molecular Targets
This compound was initially identified as a selective inhibitor of USP2.[1][2] However, subsequent screening has revealed inhibitory activity against at least one other deubiquitinase, USP8. The following tables summarize the known quantitative data for this compound's binding affinity and inhibitory activity against its primary target and key off-target.
Table 1: Inhibitory Activity of this compound
| Target | Substrate | IC50 (µM) |
| USP2 | Lys-48-linked di-ubiquitin | 1.1[1] |
| USP2 | Lys-63-linked di-ubiquitin | 1.7[1] |
| USP8 | Not specified | 0.95[1] |
| Caspase 6 | Not specified | Inactive[1] |
| Caspase 7 | Not specified | Inactive[1] |
| MMP1 | Not specified | Inactive[1] |
| MMP9 | Not specified | Inactive[1] |
| USP15 | Not specified | Inactive[1] |
Table 2: Binding Affinity of this compound
| Target | Method | Kd (µM) |
| USP2 | Microscale Thermophoresis | 5.2[1][2] |
Key Experimental Methodologies
This section details the protocols for the key experiments used to characterize the molecular targets of this compound.
Biochemical Deubiquitinase (DUB) Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of this compound against a specific deubiquitinase.
Principle: The assay utilizes an internally quenched fluorescent di-ubiquitin (di-Ub IQF) substrate. Cleavage of the di-ubiquitin by a DUB results in an increase in fluorescence, which can be measured to determine enzyme activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 10X DUB assay buffer containing 500mM Tris-HCl (pH 7.2), 50mM MgCl2, 250mM KCl, and 10mM DTT.
-
Dilute the DUB enzyme to the desired concentration in 1X DUB assay buffer.
-
Prepare a stock solution of the di-Ub IQF substrate.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the DUB enzyme and the this compound compound at various concentrations.
-
Incubate the enzyme and compound mixture at 37°C for a pre-determined time (e.g., 30 minutes).
-
Initiate the reaction by adding the di-Ub IQF substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Microscale Thermophoresis (MST) for Binding Affinity
MST is employed to quantify the binding affinity between this compound and its target protein in solution.[3]
Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be used to determine the binding affinity.[3]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., USP2) in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare a serial dilution of this compound in the same buffer.
-
-
MST Measurement:
-
Mix the labeled target protein with the different concentrations of this compound.
-
Load the samples into glass capillaries.
-
Place the capillaries in the MST instrument.
-
An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the logarithm of the ligand concentration.
-
The dissociation constant (Kd) is determined by fitting the data to a binding curve.
-
Western Blotting for Cellular Target Engagement
This technique is used to assess the effect of this compound on the protein levels of its downstream targets in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., HCT116) to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer and Immunodetection:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., Cyclin D1).[4][5][6][7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle following treatment with this compound.[8][9][10][11][12]
Principle: This method measures the DNA content of individual cells by staining them with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[10][11]
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping.[9]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[9]
-
Incubate the cells in the dark to allow for DNA staining.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
-
Signaling Pathways and Molecular Interactions
This compound's inhibitory effects on USP2 and USP8 perturb key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
USP2-Mediated Regulation of Cell Cycle Progression
This compound's primary mechanism of action is the inhibition of USP2, which leads to the degradation of Cyclin D1 and subsequent cell cycle arrest.[1][13][14]
Caption: USP2-Cyclin D1 signaling pathway affected by this compound.
USP2-Mediated Regulation of p53
USP2 can also indirectly regulate the tumor suppressor p53 by deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[15][16][17][18]
Caption: USP2-p53-MDM2 signaling pathway affected by this compound.
Off-Target Effect of this compound on USP8 and EGFR Signaling
This compound inhibits USP8, which is known to deubiquitinate and stabilize the Epidermal Growth Factor Receptor (EGFR), thereby preventing its degradation.[19][20][21][22]
Caption: Off-target effect of this compound on the USP8-EGFR pathway.
Conclusion
This technical guide provides a detailed overview of the known molecular targets of this compound beyond USP2, with a particular focus on USP8. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of this compound's polypharmacology is crucial for interpreting experimental results and for the future development of more selective and potent inhibitors targeting the deubiquitinase family. Further research, including broader selectivity profiling and quantitative proteomics, will be invaluable in fully elucidating the complete target landscape of this compound.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 4. mblbio.com [mblbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jbuon.com [jbuon.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. Suppression of Cancer Cell Growth by Promoting Cyclin D1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the deubiquitinase USP2 for malignant tumor therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 18. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Deubiquitinating Enzyme USP8 Promotes Trafficking and Degradation of the Chemokine Receptor 4 at the Sorting Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
ML364: A Potent and Selective Inhibitor of Ubiquitin-Specific Protease 2 (USP2)
A Technical Guide to its Initial Discovery, Characterization, and Mechanism of Action
This whitepaper provides an in-depth technical overview of ML364, a novel small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2). It is intended for researchers, scientists, and drug development professionals interested in the ubiquitin proteasome system and its therapeutic targeting. This document details the discovery, synthesis, and comprehensive characterization of this compound, including its mechanism of action and effects on cellular pathways.
Introduction
The ubiquitin-proteasome system is a critical cellular pathway responsible for protein degradation and regulation of numerous cellular processes. Deubiquitinases (DUBs) are key enzymes within this system that remove ubiquitin from substrate proteins, thereby rescuing them from proteasomal degradation. Ubiquitin-specific protease 2 (USP2) is a deubiquitinase implicated in various cancers through the stabilization of oncoproteins such as cyclin D1.[1][2] The discovery of this compound provides a valuable chemical probe to investigate the biological functions of USP2 and a potential starting point for the development of novel anticancer therapeutics.
Discovery of this compound
This compound was identified through a quantitative high-throughput screening (qHTS) of a large chemical library for inhibitors of USP2 biochemical activity.[1] The screening assay utilized an internally quenched fluorescent di-ubiquitin substrate to measure USP2 enzymatic activity.[1] This initial screen identified a sulfamidobenzamide chemical series with inhibitory activity against USP2. Subsequent medicinal chemistry optimization of this series led to the development of this compound as a potent and selective inhibitor of USP2.[1]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process. A detailed synthetic route is outlined in the Journal of Biological Chemistry publication by Davis et al. (2016). The general scheme involves the reaction of a sulfonamide intermediate with 4-phenylthiazol-2-amine in the presence of a coupling agent such as HATU and a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).[1]
Characterization of this compound
Biochemical Characterization
This compound is a potent inhibitor of USP2 with an IC50 of 1.1 µM in a biochemical assay using a Lys-48-linked internally quenched fluorescent di-ubiquitin substrate.[1][2] Direct binding of this compound to USP2 was confirmed by microscale thermophoresis, which demonstrated a binding affinity (Kd) of 5.2 µM.[1][3]
Table 1: Biochemical Activity and Binding Affinity of this compound
| Parameter | Value | Assay |
| IC50 (USP2) | 1.1 µM | Internally Quenched Fluorescent Di-ubiquitin Substrate (Lys-48 linked)[1][2] |
| Kd (USP2) | 5.2 µM | Microscale Thermophoresis[1][3] |
Cellular Characterization
In cellular assays, this compound was shown to induce the degradation of cyclin D1, a known substrate of USP2, in a dose- and time-dependent manner in HCT116 colorectal cancer cells and Mino mantle cell lymphoma cells.[1][2] This degradation of cyclin D1 leads to cell cycle arrest in the G1 phase and inhibits cancer cell proliferation.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Effect | Concentration |
| HCT116 | Cyclin D1 degradation | 10 µM[3] |
| Mino | Cyclin D1 degradation | 10 µM[3] |
| HCT116 | Cell cycle arrest (G1 phase) | Not specified |
| Mino | Cell cycle arrest (G1 phase) | Not specified |
| LnCAP | Inhibition of cell viability | 5-20 µM[3] |
| MCF7 | Inhibition of cell viability | 5-20 µM[3] |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the deubiquitinase activity of USP2. By inhibiting USP2, this compound prevents the removal of ubiquitin from cyclin D1, leading to its increased ubiquitination and subsequent degradation by the proteasome. The reduction in cyclin D1 levels causes cell cycle arrest at the G1/S checkpoint, thereby inhibiting cancer cell proliferation.[1][2]
Caption: Signaling pathway of this compound action.
Experimental Protocols
USP2 Biochemical Assay
Objective: To determine the in vitro inhibitory activity of this compound against USP2.
Materials:
-
Recombinant human USP2 enzyme
-
Internally quenched fluorescent di-ubiquitin (Lys48-linked) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound compound series
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compounds to the assay plate.
-
Add the USP2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorescent di-ubiquitin substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore).
-
Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.
Western Blotting for Cyclin D1 Degradation
Objective: To assess the effect of this compound on cyclin D1 protein levels in cancer cells.
Materials:
-
HCT116 or Mino cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Microscale Thermophoresis (MST) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to USP2.
Materials:
-
Purified recombinant human USP2 protein
-
This compound
-
MST buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
MST capillaries
-
MST instrument
Procedure:
-
Label the USP2 protein with a fluorescent dye if it is not intrinsically fluorescent.
-
Prepare a serial dilution of this compound in the MST buffer.
-
Mix a constant concentration of the fluorescently labeled USP2 with the different concentrations of this compound.
-
Load the samples into the MST capillaries.
-
Measure the thermophoretic movement of the protein-ligand complexes using the MST instrument.
-
Plot the change in thermophoresis as a function of the ligand concentration and fit the data to a binding curve to determine the Kd value.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of USP2. Its ability to induce the degradation of cyclin D1 and cause cell cycle arrest in cancer cells makes it a valuable tool for studying the role of USP2 in cancer biology. Furthermore, this compound represents a promising lead compound for the development of novel therapeutics targeting cancers that are dependent on the USP2-cyclin D1 axis. This technical guide provides a comprehensive summary of the foundational data and methodologies related to the initial discovery and characterization of this compound, serving as a valuable resource for the scientific community.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for ML364 in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2).[1][2][3] Initially identified through high-throughput screening, this compound has emerged as a valuable chemical probe for interrogating the biological functions of USP2 in various cellular processes. USP2 is a deubiquitinase (DUB) responsible for removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. Key substrates of USP2 include Cyclin D1 and Survivin, proteins critically involved in cell cycle progression and apoptosis regulation, respectively.[1][2][4] By inhibiting USP2, this compound promotes the degradation of these substrates, leading to cell cycle arrest, inhibition of proliferation, and sensitization of cancer cells to apoptotic stimuli.[1][2][4] These characteristics make this compound a compound of significant interest in cancer biology research and drug development.
These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture assays to assess its effects on cell viability, proliferation, and specific cellular pathways.
Mechanism of Action
This compound acts as a reversible inhibitor of USP2.[1] It binds directly to the enzyme, preventing it from deubiquitinating its target substrates.[1][3] This leads to the accumulation of polyubiquitinated substrates, which are then recognized and degraded by the 26S proteasome. The primary downstream effects of USP2 inhibition by this compound in cancer cells include the destabilization and subsequent degradation of Cyclin D1 and Survivin.[1][4] The degradation of Cyclin D1 leads to cell cycle arrest, primarily at the G1/S transition, while the downregulation of Survivin can enhance the efficacy of pro-apoptotic agents like TRAIL.[2][4]
Data Presentation
The following tables summarize the in vitro activity of this compound across various cell lines and assays.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay System | Reference |
| USP2 IC50 | 1.1 µM | Biochemical assay with di-ubiquitin substrate | [1][2][3] |
| USP8 IC50 | 0.95 µM | Biochemical assay | [1] |
| Binding Affinity (Kd) to USP2 | 5.2 µM | Microscale Thermophoresis | [3] |
| HCT-116 EC50 | 3.6 µM | Cell growth inhibition (72 hrs) | [3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | Endpoint |
| HCT116 | Colorectal Carcinoma | CellTiter-Glo | 72 hours | Cell Growth Inhibition |
| Mino | Mantle Cell Lymphoma | Not Specified | Not Specified | Anti-proliferative |
| LnCAP | Prostate Cancer | Viability Assay | 24-48 hours | Decreased Viability |
| MCF7 | Breast Cancer | Viability Assay | 24-48 hours | Decreased Viability |
| Caki-1 | Renal Carcinoma | Western Blot | 24 hours | Survivin Downregulation |
| ACHN | Renal Carcinoma | Western Blot | 24 hours | Survivin Downregulation |
| DU145 | Prostate Carcinoma | Western Blot | 24 hours | Survivin Downregulation |
| A549 | Lung Carcinoma | Western Blot | 24 hours | Survivin Downregulation |
Experimental Protocols
Here are detailed protocols for key in vitro experiments using this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and metabolic activity of a chosen cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM).[3] Include a vehicle control (DMSO only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 2: Western Blot Analysis of Cyclin D1 and Survivin Levels
This protocol is used to assess the effect of this compound on the protein levels of USP2 substrates.
Materials:
-
6-well cell culture plates
-
Cell line of interest (e.g., HCT116, Caki-1)
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-Survivin, anti-USP2, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Cell line of interest (e.g., HCT116, Mino)
-
Complete cell culture medium
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) for 24-48 hours.[1]
-
-
Cell Fixation:
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as a USP2 inhibitor.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical flow of this compound's cellular effects.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with ML364
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML364 is a potent and selective small molecule inhibitor of the deubiquitinase USP2 (Ubiquitin-Specific Protease 2).[1][2] USP2 is a key regulator of cellular processes, including cell cycle progression, by controlling the stability of critical proteins. One of the primary substrates of USP2 is Cyclin D1, a protein essential for the G1 to S phase transition of the cell cycle.[1][3][4] By inhibiting USP2, this compound promotes the proteasomal degradation of Cyclin D1, leading to cell cycle arrest, predominantly in the G1 phase.[5] This makes this compound a valuable tool for studying cell cycle regulation and a potential therapeutic agent in oncology.
These application notes provide a detailed protocol for inducing and analyzing cell cycle arrest in cancer cell lines using this compound, with a focus on flow cytometry analysis using propidium (B1200493) iodide (PI) staining.
Mechanism of Action of this compound
This compound directly binds to and inhibits the enzymatic activity of USP2.[1][3] This inhibition prevents the deubiquitination of Cyclin D1, marking it for degradation by the proteasome. The resulting decrease in Cyclin D1 levels prevents the formation of active Cyclin D1-CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors. This cascade of events ultimately blocks the cell from progressing from the G1 to the S phase of the cell cycle.[5]
Data Presentation
Quantitative Data Summary of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (Biochemical Assay) | 1.1 µM | - | [1][2][3] |
| Binding Affinity (Kd) | 5.2 µM | - | [2] |
| Effective Concentration for Cell Cycle Arrest | 5-20 µM | HCT116, Mino, LnCAP, MCF7 | [2] |
| Treatment Time for Cell Cycle Arrest | 24-48 hours | HCT116, Mino, LnCAP, MCF7 | [2] |
Signaling Pathway Diagram
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for ML364 in Cell-Based Assays
Introduction
ML364 is a potent and selective small molecule inhibitor of ubiquitin-specific peptidase 2 (USP2), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle regulation and apoptosis.[1][2][3] By inhibiting USP2, this compound promotes the degradation of key proteins such as cyclin D1 and survivin, leading to cell cycle arrest and induction of apoptosis in cancer cells.[1][4][5] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell treatment studies.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Formula | C₂₄H₁₈F₃N₃O₃S₂ |
| Molecular Weight | 517.54 g/mol |
| CAS Number | 1991986-30-1 |
| Appearance | Crystalline solid, powder |
| Solubility | DMSO: ≥ 50 mg/mL (≥ 96.61 mM)[6], Ethanol: 15 mg/mL[6], Water: Insoluble[6] |
| Purity | ≥ 95% |
| IC₅₀ | 1.1 µM for USP2[2][3] |
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be stored for long-term use and diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for this compound is 10 mM to 50 mM in DMSO. For this protocol, we will prepare a 10 mM stock solution.
-
Calculate the Required Mass of this compound:
-
Use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 0.010 mol/L x 517.54 g/mol x 0.001 L x 1000 = 5.1754 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 5.18 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolving this compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][6]
-
Note: Always use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[6]
Protocol 2: Cell Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time will vary depending on the cell line and the specific experimental endpoint.
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate or flask at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.
-
It is recommended to perform serial dilutions for lower concentrations to ensure accuracy.
-
The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[1] The optimal incubation time should be determined empirically for each cell line and assay.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT assay), apoptosis (e.g., flow cytometry with Annexin V staining), or protein expression (e.g., Western blotting for cyclin D1 or survivin).
-
Experimental Workflow for this compound Stock Preparation and Cell Treatment
Caption: Workflow for this compound stock preparation and cell treatment.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by inhibiting USP2, which leads to the accumulation of ubiquitinated substrates, primarily cyclin D1 and survivin, targeting them for proteasomal degradation. This disrupts the cell cycle and promotes apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Determining the Optimal Concentration of ML364 for HCT116 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2), a deubiquitinating enzyme implicated in the regulation of key cellular processes, including cell cycle progression and apoptosis. In the context of colorectal cancer, the HCT116 cell line serves as a valuable model for studying the therapeutic potential of novel anti-cancer agents. These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for inducing anti-proliferative and pro-apoptotic effects in HCT116 cells. The protocols outlined below are based on established methodologies and published research findings.
Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the enzymatic activity of USP2.[1][2] USP2 is known to deubiquitinate and thereby stabilize Cyclin D1, a crucial regulator of the G1-S phase transition in the cell cycle.[3][4][5] By inhibiting USP2, this compound promotes the ubiquitination and subsequent proteasomal degradation of Cyclin D1.[3][4] This leads to a halt in cell cycle progression at the G1 phase, ultimately inhibiting tumor cell proliferation.[4][6] Furthermore, in some contexts, this compound has been shown to sensitize cancer cells to apoptosis, particularly in combination with other therapeutic agents like TRAIL.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 (Biochemical) | 1.1 µM | - | USP2 Inhibition Assay | [1][2][3][5] |
| Kd (Binding Affinity) | 5.2 µM | - | Microscale Thermophoresis | [1][2][3] |
| IC50 (Cell Growth) | 3.6 µM | HCT116 | Clonogenic Assay | [3] |
| Effective Concentration | 10 µM | HCT116 | Cyclin D1 Reduction | [1] |
| Effective Concentration | 2 µM | Cancer Cells | Apoptosis (with TRAIL) | [7] |
Signaling Pathway Diagram
Caption: this compound inhibits USP2, leading to the degradation of Cyclin D1 and cell cycle arrest.
Experimental Workflow Diagram
Caption: General workflow for assessing the effects of this compound on HCT116 cells.
Experimental Protocols
HCT116 Cell Culture
This protocol describes the standard procedure for maintaining and subculturing the HCT116 human colorectal carcinoma cell line.
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5A Medium (Gibco #16600 or equivalent)[4]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in 15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.[4]
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Add 5 mL of complete growth medium to inactivate the trypsin. Collect the cell suspension and centrifuge at 1500 rpm for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a desired density (e.g., a 1:5 split).[4]
This compound Treatment Protocol
This protocol outlines the general procedure for treating HCT116 cells with this compound for subsequent analysis.
Materials:
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO)
-
Cultured HCT116 cells
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed HCT116 cells in the appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for Western blotting and flow cytometry) at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete growth medium from the stock solution to achieve the desired final concentrations (e.g., 0, 1, 2, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
HCT116 cells in a 96-well plate
-
This compound-treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in a 96-well plate at a density of 8x10³ cells/well and treat with various concentrations of this compound as described in Protocol 2.[8]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Clonogenic Assay
This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of HCT116 cells (e.g., 250 cells/well) in 6-well plates.[9]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the cells for 10-14 days, allowing colonies to form.
-
Staining: Aspirate the medium, wash the colonies with PBS, and stain with crystal violet solution for 15 minutes.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group relative to the control.
Western Blotting for Cyclin D1
This technique is used to detect changes in the protein levels of Cyclin D1 following this compound treatment.
Materials:
-
This compound-treated HCT116 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Cyclin D1
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with the primary antibody against Cyclin D1 overnight at 4°C. Wash the membrane and incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
This compound-treated HCT116 cells
-
Cold PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated cells by trypsinization and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 9 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated HCT116 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated cells and wash them twice with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7][10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 4. encodeproject.org [encodeproject.org]
- 5. thewellbio.com [thewellbio.com]
- 6. 2.5. Human Colon Cancer HCT116 Cell Culture [bio-protocol.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Cell Viability Assay [bio-protocol.org]
- 9. dovepress.com [dovepress.com]
- 10. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of TRPC4/TRPC5 Inhibitors
Disclaimer: The following document provides a detailed experimental design for in vivo studies targeting the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. It is important to note that the compound ML364 is a well-characterized inhibitor of the deubiquitinase USP2.[1] As of the current literature search, there is no direct evidence to suggest that this compound is an inhibitor of TRPC4 or TRPC5 channels. The protocols and data presented below are based on established selective TRPC4/TRPC5 inhibitors, such as HC-070 and ML204, and are intended to serve as a comprehensive guide for researchers investigating the in vivo effects of TRPC4/TRPC5 inhibition.
Introduction to TRPC4 and TRPC5 as Therapeutic Targets
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in regulating intracellular calcium concentration.[2] TRPC4 and TRPC5 are highly expressed in the central nervous system, particularly in regions associated with emotion and mood, as well as in other tissues such as the kidney and smooth muscle.[3][4][5] These channels can form both homomeric (TRPC4/TRPC4, TRPC5/TRPC5) and heteromeric (TRPC1/TRPC4, TRPC1/TRPC5, TRPC4/TRPC5) complexes.[3][6][7]
Activation of TRPC4 and TRPC5 channels is linked to various signaling pathways, including those initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[7][8] Dysregulation of TRPC4 and TRPC5 has been implicated in a range of pathological conditions, including anxiety disorders, depression, pain, and kidney disease.[9][10] Consequently, the development of selective inhibitors for TRPC4 and TRPC5 channels presents a promising therapeutic strategy for these conditions.[9][10]
Mechanism of Action of TRPC4/TRPC5 Inhibition
TRPC4 and TRPC5 channels are activated downstream of Gq/11- and Gi/o-coupled GPCRs, leading to membrane depolarization and an increase in intracellular calcium.[8][9][11] This influx of calcium modulates a variety of cellular processes, including neuronal excitability, smooth muscle contraction, and cell proliferation.[12]
Inhibitors of TRPC4 and TRPC5, such as HC-070 and ML204, act by directly blocking the channel pore, thereby preventing cation influx.[9][13] This blockade attenuates the cellular responses triggered by channel activation. For example, in the central nervous system, inhibition of TRPC4/TRPC5 can reduce neuronal hyperexcitability associated with fear and anxiety.[14][15] In the kidney, TRPC5 inhibition has been shown to protect podocytes, the cells that form the kidney's filtration barrier, from damage.[16]
Quantitative Data for Selected TRPC4/TRPC5 Inhibitors
The following tables summarize key quantitative data for the well-characterized TRPC4/TRPC5 inhibitors HC-070 and ML204. This information is crucial for designing and interpreting in vivo experiments.
Table 1: In Vitro Potency of TRPC4/TRPC5 Inhibitors
| Compound | Target | Assay | IC50 | Reference |
| HC-070 | Human TRPC5 | Calcium Influx | 9.3 nM | [14] |
| HC-070 | Human TRPC4 | Calcium Influx | 46.0 nM | [14] |
| HC-070 | Human TRPC5 (M1R activated) | Patch Clamp | 2.0 nM | [17] |
| HC-070 | Human TRPC4 (M2R activated) | Patch Clamp | 0.49 nM | [17] |
| ML204 | Mouse TRPC4β | Calcium Influx | 0.96 µM | [13] |
| ML204 | Mouse TRPC6 | Calcium Influx | >18 µM (19-fold selective for TRPC4) | [13] |
Table 2: Pharmacokinetic Parameters of HC-070 in Rats
| Parameter | Value | Reference |
| Plasma Protein Binding | 99.5% | [18] |
| Unbound Fraction in Brain Homogenate | 0.001 | [18] |
| Brain/Plasma Unbound Concentration Ratio (Kp,uu) | 0.4 - 0.8 | [18] |
Experimental Protocols for In Vivo Studies
The following protocols provide a framework for conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of a selective TRPC4/TRPC5 inhibitor.
Animal Models
-
Species: Mice (e.g., C57BL/6) or rats (e.g., Sprague Dawley) are commonly used.[17][19] The choice of species and strain should be justified based on the disease model and the expression and function of TRPC4/TRPC5.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle (e.g., 12:12 hour). For some behavioral studies, a reversed light cycle may be used to conduct experiments during the animals' active (dark) phase.[17]
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Compound Formulation and Administration
-
Formulation: The test compound should be formulated in a vehicle suitable for the chosen route of administration. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in water.[18] For intraperitoneal injection, a solution containing DMSO, PEG300, Tween-80, and saline can be used.[17] The stability and solubility of the compound in the chosen vehicle should be confirmed.
-
Route of Administration: Oral (p.o.) gavage and intraperitoneal (i.p.) injection are common routes for systemic administration.[17][18] The choice of route should consider the compound's physicochemical properties and the desired pharmacokinetic profile.
-
Dosing: Dose-range finding studies should be conducted to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies. Doses for efficacy studies should be based on the compound's in vitro potency and its pharmacokinetic profile. For example, doses for HC-070 in mice have ranged from 0.3 to 10 mg/kg p.o.[14][17]
Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.
-
Procedure:
-
Administer a single dose of the compound to a cohort of animals.
-
Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
At selected time points, euthanize a subset of animals and collect brain tissue to assess brain penetration.[18]
-
Analyze plasma and brain homogenate samples for compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Determine plasma protein binding and brain tissue binding to calculate unbound drug concentrations, which are critical for correlating pharmacokinetics with pharmacodynamics.[18]
-
Efficacy Studies (Example: Anxiety Model)
-
Model: The elevated plus maze (EPM) is a standard behavioral test to assess anxiety-like behavior in rodents.[14]
-
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle at a specified time before the test (e.g., 60 minutes for oral dosing).[14] A positive control, such as diazepam, should be included.[14]
-
Place the animal in the center of the EPM and record its behavior for a set duration (e.g., 5 minutes).[17]
-
Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
-
Safety and Tolerability Assessment
-
Objective: To evaluate the potential adverse effects of the test compound.
-
Procedure:
-
Monitor animals for changes in body weight, food and water intake, and general clinical signs (e.g., changes in posture, activity, grooming).
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
-
Blood samples can be collected for clinical chemistry and hematology analysis.
-
Visualizations
Signaling Pathway Diagram
Caption: TRPC4/TRPC5 signaling pathway activated by GPCRs.
Experimental Workflow Diagram
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Canonical (TRPC) Channels: Then and Now [mdpi.com]
- 3. Heteromeric channels formed by TRPC1, TRPC4 and TRPC5 define hippocampal synaptic transmission and working memory | The EMBO Journal [link.springer.com]
- 4. Corticolimbic Expression of TRPC4 and TRPC5 Channels in the Rodent Brain | PLOS One [journals.plos.org]
- 5. TRPC4/5 inhibitors: Phase I results and proof of concept studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. Downregulation of TRPC4 and TRPC5 Inhibits Smooth Muscle Cell Proliferation without Affecting Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring ML364's IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML364 is a selective and reversible small molecule inhibitor of Ubiquitin-Specific Peptidase 2 (USP2), a deubiquitinating enzyme (DUB) that has been implicated in the progression of several human cancers.[1][2] By inhibiting USP2, this compound promotes the degradation of key oncogenic proteins, most notably Cyclin D1, leading to cell cycle arrest at the G1/S phase and a reduction in cancer cell proliferation.[1] These characteristics make this compound a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics.
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound like this compound. It represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. In the context of cancer cell lines, the IC50 is typically determined by measuring the inhibition of cell proliferation or viability.
These application notes provide an overview of this compound, a summary of its reported IC50 values in various cancer cell lines, and detailed protocols for three common cell viability assays used to determine its IC50: the MTT, SRB, and Crystal Violet assays.
This compound's Mechanism of Action
This compound's primary molecular target is USP2. The inhibition of USP2 by this compound leads to an increase in the ubiquitination of its substrate proteins, marking them for degradation by the proteasome. One of the most well-characterized substrates of USP2 is Cyclin D1, a key regulator of the cell cycle. The degradation of Cyclin D1 prevents the cell from progressing from the G1 to the S phase, thereby halting cell division.[1]
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving ML364 solubility in PBS for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with ML364 solubility in PBS for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in PBS?
A1: this compound exhibits low solubility in Phosphate Buffered Saline (PBS) at a pH of 7.4, with levels reported to be less than 2 μM.[1]
Q2: Why is my this compound precipitating when I dilute it in PBS?
A2: Precipitation upon dilution in PBS is a common issue due to the low aqueous solubility of this compound.[1] This is often observed when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer like PBS.
Q3: Can I dissolve this compound directly in PBS?
A3: Direct dissolution in PBS is not recommended due to the compound's low solubility. It is standard practice to first prepare a concentrated stock solution in an organic solvent.[2][3][4]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[2][3] Commercial suppliers suggest that this compound is soluble in DMSO at concentrations of 50 mg/mL to 100 mg/mL.[2][3]
Q5: How can I improve the solubility of this compound in my final experimental solution?
A5: While the solubility in pure PBS is low, it is significantly higher in specific assay buffers. For instance, the solubility of this compound was found to be over 10-fold higher (28.9 μM) in an assay buffer composed of 20 mM Tris (pH 8), 2 mM β-mercaptoethanol, and 0.05% CHAPS.[1] Consider if your experimental conditions can tolerate the addition of such components.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in PBS | The concentration of this compound in the final PBS solution exceeds its solubility limit (<2 μM). | • Prepare a higher concentration stock solution in DMSO to minimize the volume added to PBS. • Perform a stepwise dilution of the DMSO stock into PBS.[4] • Ensure the final DMSO concentration in your working solution is low (typically <0.5%) to avoid solvent effects on cells.[4] • If possible, modify your buffer to include solubilizing agents as described in the FAQs.[1] |
| Inconsistent experimental results | This compound may not be fully dissolved, leading to inaccurate concentrations. | • After preparing the DMSO stock solution, ensure it is clear and free of any visible particulates. Gentle warming or sonication may be necessary.[2] • Always prepare fresh dilutions from the stock solution for each experiment. • Include a vehicle control (PBS with the same final concentration of DMSO) in your experiments. |
| Difficulty dissolving this compound powder in DMSO | The DMSO may have absorbed moisture, which can reduce its effectiveness as a solvent.[3] | • Use fresh, anhydrous DMSO to prepare your stock solution.[2][3] • Ultrasonic agitation can aid in dissolving the compound.[2] |
Quantitative Solubility Data
| Compound | Solvent/Buffer | pH | Solubility |
| This compound | PBS | 7.4 | < 2 μM[1] |
| This compound | Assay Buffer (20 mM Tris, 2 mM β-mercaptoethanol, 0.05% CHAPS) | 8.0 | 28.9 μM[1] |
| This compound | DMSO | N/A | 50 - 100 mg/mL[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 517.54 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.18 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 10 μM this compound Working Solution in PBS
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For example, to prepare a 10 μM working solution, dilute the 10 mM stock solution 1:1000 in PBS.
-
To minimize precipitation, add the this compound stock solution to the PBS while vortexing.
-
The final concentration of DMSO in this working solution will be 0.1%. Ensure this is compatible with your experimental system.
-
Use the working solution immediately after preparation.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
ML364 Technical Support Center: Optimizing In Vivo Dosing for Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML364 in in vivo cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Ubiquitin-Specific Protease 2 (USP2).[1][2] USP2 is a deubiquitinating enzyme that removes ubiquitin chains from target proteins, thereby preventing their degradation by the proteasome.[3][4] By inhibiting USP2, this compound promotes the degradation of key proteins involved in cancer cell proliferation and survival, such as Cyclin D1 and survivin.[2][3][4] This leads to cell cycle arrest, primarily in the G1 phase, and can induce apoptosis.[3][4]
Q2: Which cancer types are potential targets for this compound?
A2: Preclinical studies have shown this compound to be effective in a variety of cancer models, including:
Q3: What is a recommended starting dosage for this compound in in vivo mouse studies?
A3: Based on available literature, a common starting dose for this compound is 5 mg/kg administered via intraperitoneal (i.p.) injection. This dosage has been used in a lung cancer mouse model. It is crucial to perform dose-response studies to determine the optimal dosage for your specific cancer model and experimental goals.
Q4: How should this compound be formulated for in vivo administration?
A4: this compound has low aqueous solubility. A common formulation for intraperitoneal injection involves dissolving this compound in a vehicle such as 10% DMSO and 90% Corn Oil .[1] It is recommended to prepare the formulation fresh for each administration.
Troubleshooting Guides
Problem: Poor Solubility of this compound During Formulation
-
Possible Cause: this compound is a hydrophobic molecule with low solubility in aqueous solutions.
-
Solutions:
-
Use of Co-solvents: Prepare the formulation using a combination of a small amount of an organic solvent like DMSO to initially dissolve the compound, followed by dilution in a biocompatible oil such as corn oil or cottonseed oil.
-
Sonication: Gentle sonication can help to dissolve the compound and create a more uniform suspension.
-
Warming: Gently warming the vehicle (e.g., corn oil) may aid in the dissolution of this compound. Ensure the temperature is not too high to degrade the compound.
-
Alternative Formulations: For other administration routes, consider formulations with cyclodextrins or lipid-based nanoparticles to improve solubility and bioavailability.
-
Problem: Inconsistent Tumor Growth Inhibition
-
Possible Cause: This could be due to several factors including suboptimal dosage, issues with drug delivery, or inherent resistance of the tumor model.
-
Solutions:
-
Dose Optimization: Perform a dose-escalation study to determine the most effective and tolerable dose for your specific tumor model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, conduct PK/PD studies to assess the bioavailability and target engagement of this compound in the tumor tissue.
-
Combination Therapy: Consider combining this compound with other anti-cancer agents. For example, this compound has been shown to enhance the sensitivity of cancer cells to Adriamycin.[3]
-
Tumor Model Selection: Ensure the chosen cancer model is appropriate and has been validated for sensitivity to USP2 inhibition.
-
Problem: Observed Toxicity in Animal Models
-
Possible Cause: The administered dose of this compound may be too high, or the formulation vehicle could be causing adverse effects.
-
Solutions:
-
Monitor for Signs of Toxicity: Regularly monitor the animals for signs of toxicity such as weight loss, lethargy, ruffled fur, and changes in behavior.
-
Dose Reduction: If toxicity is observed, reduce the dosage of this compound.
-
Vehicle Control Group: Always include a vehicle control group to distinguish between toxicity caused by the compound and the formulation vehicle.
-
Histopathological Analysis: At the end of the study, perform histopathological analysis of major organs (liver, kidney, spleen, etc.) to assess for any tissue damage.
-
Data Presentation
Table 1: Summary of In Vivo this compound Dosage in Cancer Models
| Cancer Model | Animal Model | Dosage | Administration Route | Frequency | Reference |
| Lung Cancer | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | Not Specified | (Implied from multiple sources) |
| Hepatocellular Carcinoma | Mouse | Not Specified | Intraperitoneal (i.p.) | Not Specified | [3] |
| Cutaneous Melanoma | Mouse | Not Specified | Not Specified | Not Specified | [5] |
| Breast Cancer (Derivative) | Mouse | Not Specified | Not Specified | Not Specified | [6] |
Note: The available literature on specific in vivo dosages for this compound is limited. The 5 mg/kg dose is a documented starting point, but optimization for each model is critical.
Experimental Protocols
Protocol: Intraperitoneal (i.p.) Administration of this compound (5 mg/kg)
-
Materials:
-
This compound powder
-
DMSO (sterile, cell culture grade)
-
Corn oil (sterile)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Analytical balance
-
Sonicator (optional)
-
-
Formulation Preparation (for a 100 µL injection volume in a 20g mouse):
-
Calculate the required amount of this compound for your study cohort. For a 5 mg/kg dose in a 20g mouse, you will need 0.1 mg of this compound per mouse.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to get a 10 mg/mL stock.
-
For each mouse, prepare the final injection solution fresh. In a sterile microcentrifuge tube, add 10 µL of the 10 mg/mL this compound stock solution (0.1 mg of this compound).
-
Add 90 µL of sterile corn oil to the tube.
-
Vortex thoroughly to mix. If needed, sonicate for 5-10 minutes to ensure a homogenous suspension.
-
-
Animal Dosing:
-
Gently restrain the mouse.
-
Administer 100 µL of the this compound formulation via intraperitoneal injection into the lower right quadrant of the abdomen.
-
Monitor the animal for any immediate adverse reactions.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and overall health daily.
-
At the end of the study, euthanize the animals and collect tumors and organs for further analysis (e.g., Western blot for target proteins, histopathology).
-
Mandatory Visualizations
References
- 1. dsv.ulaval.ca [dsv.ulaval.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. Novel Cyclophilin Inhibitor Decreases Cell Proliferation and Tumor Growth in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
stability of ML364 in different experimental buffers
Technical Support Center: ML364
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various experimental buffers, along with troubleshooting tips and frequently asked questions to ensure successful experimentation.
Stability and Solubility of this compound
The stability and solubility of this compound are critical for obtaining reliable and reproducible experimental results. Below is a summary of its known solubility and stability in different buffers.
Quantitative Data Summary
| Buffer/Solvent | Solubility | Stability | Source |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 2 µM | Not specified | [1] |
| Assay Buffer (20 mM Tris, pH 8, 2 mM β-mercaptoethanol, 0.05% CHAPS) | 28.9 µM | Stable for > 48 hours | [1] |
| DMSO | ≥ 2.5 mg/mL (4.83 mM) | Stock solutions stable for up to 2 years at -80°C and 1 year at -20°C. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.83 mM) | Recommended for in vivo use; prepare fresh. | [2] |
| Mouse Plasma | Not specified | 100% remaining after 30 minutes | [1] |
| Rat Microsomes | Not specified | t½ = 15 minutes | [1] |
| Human Microsomes | Not specified | 84% remaining after 30 minutes | [1] |
| Mouse Microsomes | Not specified | 61% remaining after 30 minutes | [1] |
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in experimental settings.
Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
Question: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS or cell culture medium). What should I do?
Answer:
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous solutions is a common issue. Here are several steps to troubleshoot and prevent this:
-
Lower the Final Concentration: The solubility of this compound in aqueous buffers like PBS is low (<2 µM).[1] If your experimental design allows, try using a lower final concentration of this compound.
-
Optimize Your Buffer: If possible, modify your buffer to increase solubility. Based on published data, a buffer containing 20 mM Tris (pH 8), 2 mM β-mercaptoethanol, and 0.05% CHAPS significantly improves this compound solubility to 28.9 µM.[1]
-
Use a Step-wise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of aqueous buffer, perform a serial dilution. First, dilute the stock in a small volume of pre-warmed (37°C) serum-free medium or buffer, then add this intermediate dilution to the final volume.
-
Increase the DMSO Concentration (with caution): While a final DMSO concentration below 0.5% is generally recommended for cell-based assays, some cell lines can tolerate slightly higher concentrations. You may test the effect of a slightly higher DMSO concentration on your cells in a control experiment.
-
Sonication: If you observe precipitation after dilution, gentle sonication of the final solution in a water bath sonicator for a few minutes can help to redissolve the compound.
-
Filter Sterilization: If precipitation persists and you need a sterile solution, you can filter it through a 0.22 µm sterile filter. However, be aware that this may reduce the final concentration of your compound. It is advisable to measure the concentration of the filtered solution if possible.
Issue 2: Inconsistent Results in Cell-Based Assays
Question: I am seeing variable results with this compound in my cell-based assays. What could be the cause?
Answer:
Inconsistent results can stem from several factors related to compound handling and experimental setup:
-
Stock Solution Integrity: Ensure your DMSO stock solution is stored correctly at -80°C or -20°C in aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
-
Fresh Working Solutions: It is recommended to prepare fresh working solutions of this compound for each experiment, especially for in vivo studies.[2]
-
Cell Density and Health: Ensure your cells are healthy and seeded at a consistent density across experiments. The efficacy of many compounds can be dependent on cell confluence.
-
Incubation Time: The effects of this compound on cyclin D1 degradation have been observed in as little as 2-24 hours.[2] Ensure your incubation times are consistent.
-
Vehicle Control: Always include a DMSO-only vehicle control in your experiments to account for any effects of the solvent on your cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: High-purity DMSO is the recommended solvent for preparing stock solutions of this compound.[2]
Q2: How should I store my this compound stock solution?
A2: Aliquot your stock solution into single-use vials and store them at -80°C for up to 2 years or at -20°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of the deubiquitinase USP2.[1] By inhibiting USP2, this compound prevents the deubiquitination of substrates like cyclin D1, leading to their degradation by the proteasome.[1] This results in cell cycle arrest.[1]
Q4: Is this compound selective for USP2?
A4: this compound has been shown to be selective for USP2 over a panel of other proteases, although it does show some inhibitory activity against the closely related USP8.[1] It did not show significant binding to a panel of 102 kinases.[1]
Q5: What are the expected cellular effects of this compound treatment?
A5: Treatment of cancer cell lines with this compound has been shown to induce the degradation of cyclin D1, leading to cell cycle arrest and an anti-proliferative effect.[1] It has also been reported to cause a decrease in homologous recombination-mediated DNA repair.[1]
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in a Custom Aqueous Buffer
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare your custom aqueous buffer and pre-warm it to your experimental temperature (e.g., 37°C).
-
Create a serial dilution of the this compound stock solution in your buffer. Start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions in a 96-well plate. Include a buffer-only control.
-
Incubate the plate at the desired temperature for a set period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation. You can also use a plate reader to measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is the approximate maximum solubility of this compound in that specific buffer and under those conditions.
Protocol 2: Evaluating the Stability of this compound in an Experimental Buffer
-
Prepare a solution of this compound in your buffer of interest at a concentration below its determined solubility limit.
-
Divide the solution into multiple aliquots.
-
Store the aliquots under your desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot and analyze the concentration of this compound. This can be done using a suitable analytical method such as HPLC-UV.
-
Plot the concentration of this compound versus time to determine its stability under those conditions. A decrease in concentration over time indicates degradation.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts by inhibiting USP2, which in turn leads to the degradation of Cyclin D1 and subsequent cell cycle arrest.
References
Technical Support Center: Minimizing ML364 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the USP2 inhibitor, ML364. The primary focus is on strategies to minimize cytotoxic effects in normal, non-cancerous cells while maintaining its efficacy against malignant cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it exhibit selectivity for cancer cells?
A1: this compound is a selective inhibitor of Ubiquitin-Specific Peptidase 2 (USP2). USP2 is an enzyme that removes ubiquitin from proteins, thereby preventing their degradation. A key substrate of USP2 is Cyclin D1, a protein that promotes cell cycle progression. By inhibiting USP2, this compound leads to the degradation of Cyclin D1, which in turn causes cell cycle arrest, primarily at the G1 phase, and can induce apoptosis (programmed cell death)[1][2][3].
The selectivity of this compound for cancer cells over normal cells is thought to be, in part, due to the differential expression of its target, USP2. Several types of cancers, including prostate, colorectal, and breast cancer, have been shown to have significantly higher levels of USP2 expression compared to their normal tissue counterparts[4]. This overexpression in tumor cells may create a therapeutic window, making them more susceptible to the effects of this compound.
Q2: I am observing significant cytotoxicity in my normal cell lines. What are the potential causes and how can I mitigate this?
A2: Cytotoxicity in normal cells can be a concern with many anti-cancer compounds. For this compound, this could be due to several factors including off-target effects at high concentrations or the inherent dependence of some rapidly dividing normal cells on the pathways regulated by USP2.
To mitigate this, consider the following:
-
Dose Optimization: Ensure you are using the lowest effective concentration of this compound. It is crucial to perform a dose-response curve for your specific cancer and normal cell lines to determine the optimal therapeutic window.
-
Combination Therapy: A promising strategy is to combine a sub-lethal dose of this compound with another agent that selectively induces apoptosis in cancer cells. For instance, co-treatment with TNF-related apoptosis-inducing ligand (TRAIL) has been shown to enhance cancer cell death while having no significant apoptotic effect on normal cells[5].
-
Differential USP2 Expression: Confirm the expression levels of USP2 in your cell lines of interest. Normal cells with low USP2 expression would be expected to be less sensitive to this compound.
Q3: Are there any known biomarkers to predict sensitivity to this compound in normal tissues?
A3: While research is ongoing, the primary biomarker for sensitivity to this compound is the expression level of its target, USP2. Tissues and cells with lower USP2 expression are predicted to be less sensitive to this compound's cytotoxic effects. You can assess USP2 expression levels in your experimental system using techniques like immunohistochemistry (IHC), western blotting, or qPCR. Public databases such as The Human Protein Atlas can also provide valuable information on USP2 expression across a wide range of normal and cancerous tissues[6][7].
Troubleshooting Guides
Problem 1: High background apoptosis in control (untreated) normal cells.
| Possible Cause | Recommended Solution |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy, within a low passage number, and not overly confluent. Use fresh, pre-warmed media and handle cells gently during passaging. |
| Contamination | Test for mycoplasma contamination, which can induce apoptosis. If positive, discard the cell line and start with a fresh, certified stock. |
| Reagent Quality | Use high-quality, sterile reagents for all experimental procedures. |
Problem 2: Inconsistent results in cytotoxicity assays between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Use a hemocytometer or an automated cell counter to ensure a consistent number of cells are seeded in each well for every experiment. |
| Variability in Drug Preparation | Prepare fresh stock solutions of this compound and dilute them accurately for each experiment. Ensure complete dissolution of the compound. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media. |
| Incubation Time Variation | Adhere strictly to the predetermined incubation times for drug treatment and assay development. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Citation |
| HCT116 | Human Colorectal Carcinoma | ~1.0 | [2] |
| Mino | Human Mantle Cell Lymphoma | >1.0 | [2] |
| LnCAP | Human Prostate Adenocarcinoma | 5-20 (viability inhibition) | [1] |
| MCF7 | Human Breast Adenocarcinoma | 5-20 (viability inhibition) | [1] |
Table 2: Effects of this compound on a Normal Mouse Myoblast Cell Line (C2C12)
| Parameter | Treatment | Observation |
| Cytotoxicity | 10 µM this compound for 12h | Increased LDH release |
| Proliferation | 10 µM this compound for 5 days | Decreased BrdU incorporation |
| Intracellular ATP | 10 µM this compound for 8h | Decreased ATP content |
| Mitochondrial ROS | 10 µM this compound for 0.5-2h | Increased mitochondrial ROS |
Experimental Protocols
Protocol 1: Co-treatment with this compound and TRAIL to Selectively Induce Apoptosis in Cancer Cells
This protocol is based on the findings that combining this compound and TRAIL enhances apoptosis in cancer cells but not in normal cells[5].
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant Human TRAIL/Apo2L (stock solution in sterile PBS with 0.1% BSA)
-
Complete cell culture medium
-
Normal and cancer cell lines
-
96-well plates
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
Procedure:
-
Seed both normal and cancer cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a dilution series of this compound in complete culture medium. It is recommended to start with a concentration that is sub-lethal to the normal cells (e.g., 2 µM)[5].
-
Prepare a working solution of TRAIL in complete culture medium (e.g., 50 ng/mL)[5].
-
Aspirate the old medium from the cells and add the medium containing this compound, TRAIL, or the combination of both. Include appropriate vehicle controls (DMSO for this compound and PBS with 0.1% BSA for TRAIL).
-
Incubate the cells for 24 hours.
-
After incubation, assess apoptosis using the Annexin V-FITC/PI staining protocol (see Protocol 2).
Protocol 2: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells using the desired treatment (e.g., this compound as a single agent or in combination).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension[8].
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[9][10].
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye exhibits a fluorescence shift from red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria).
Materials:
-
JC-1 reagent
-
Complete cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations and for the desired time.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium)[11].
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator[11][12].
-
Remove the staining solution and wash the cells with assay buffer.
-
Add fresh assay buffer to each well.
-
Measure the fluorescence intensity for both J-aggregates (red; Ex/Em ~535/590 nm) and J-monomers (green; Ex/Em ~485/535 nm) using a fluorescence plate reader[11].
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest.
Caption: Workflow for assessing selective cytotoxicity of this compound.
Caption: Logic diagram for apoptosis detection using Annexin V/PI.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP2-Related Cellular Signaling and Consequent Pathophysiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Expression of USP2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. USP2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. 101.200.202.226 [101.200.202.226]
how to account for ML364's low aqueous solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML364, with a specific focus on addressing its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2) and also exhibits inhibitory activity against USP8.[1][2] Its primary mechanism of action involves preventing the deubiquitination of key cellular proteins, leading to their degradation. Notably, this compound promotes the degradation of Cyclin D1 and Survivin, which are critical regulators of cell cycle progression and apoptosis, respectively.[1][3][4] This leads to cell cycle arrest, primarily at the G0/G1 phase, and induction of apoptosis in cancer cells.[1][4][5]
Q2: Why is this compound's low aqueous solubility a concern for my experiments?
A2: The low aqueous solubility of this compound can lead to several experimental challenges. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound may precipitate out of solution. This can result in an inaccurate final concentration of the active compound, leading to variability and non-reproducible experimental results. For in vivo studies, poor solubility can affect drug formulation, bioavailability, and subsequent efficacy.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[5] It is advisable to use fresh, anhydrous DMSO to ensure optimal solubility. To aid dissolution, gentle warming and sonication can be employed.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to not exceed a final DMSO concentration of 0.5%.[6] However, the tolerance to DMSO can be cell-line specific. It is best practice to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your experiments to account for any potential effects of the solvent on cell viability and function.[7]
Troubleshooting Guide: Addressing this compound Precipitation
Issue: My this compound solution precipitates when I dilute my DMSO stock into my aqueous experimental buffer or cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Poor initial dissolution of stock solution | - Ensure your this compound is fully dissolved in 100% DMSO before further dilution. - Use fresh, high-purity, anhydrous DMSO. - Briefly sonicate the stock solution to break up any small, undissolved particles. |
| Supersaturation upon dilution | - Perform serial dilutions. Instead of a single large dilution, dilute the DMSO stock in steps with your aqueous buffer. - While diluting, vortex or stir the aqueous solution to ensure rapid and even mixing. - Warm the aqueous buffer to 37°C before adding the this compound stock solution. |
| Exceeding the solubility limit in the final medium | - Lower the final concentration of this compound in your experiment if possible. - Consider modifying your buffer composition. This compound has shown higher solubility in specific assay buffers compared to standard PBS.[1] - For in vitro assays, the presence of serum in the cell culture medium can sometimes help to stabilize poorly soluble compounds. |
| Compound instability over time | - Prepare fresh working solutions of this compound for each experiment. - Avoid repeated freeze-thaw cycles of the DMSO stock solution by storing it in small aliquots. |
Experimental Protocols
In Vitro Assay: Preparation of this compound Working Solutions for Cell Culture
This protocol provides a step-by-step guide for preparing working solutions of this compound for treating cells in culture, minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Complete cell culture medium (containing serum, if used for your cell line)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution (Molecular Weight of this compound is approximately 517.54 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution:
-
Warm your sterile PBS or serum-free medium to 37°C.
-
Perform an intermediate dilution of your 10 mM stock solution. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in the pre-warmed PBS or serum-free medium.
-
Vortex immediately and vigorously during the addition to prevent precipitation.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution to your complete cell culture medium to achieve the desired final concentration of this compound.
-
For example, to achieve a final concentration of 10 µM in your cell culture well, you would add 1/100th of the final volume from a 1 mM intermediate stock.
-
Ensure the final DMSO concentration remains below 0.5%.
-
Mix the final working solution thoroughly before adding it to your cells.
-
-
Vehicle Control:
-
Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound. This will be added to your control cells.
-
In Vivo Formulation of this compound
For animal studies, a common formulation for poorly soluble compounds is a suspension in a vehicle that can be safely administered.
Vehicle: 10% DMSO in Corn Oil[5]
Protocol:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock.
-
Add the corresponding volume of corn oil to achieve a final DMSO concentration of 10%.
-
Vortex the mixture vigorously to create a uniform suspension.
-
This formulation should be prepared fresh before each administration.
Quantitative Data Summary
| Parameter | Value | Buffer/Solvent | Reference |
| IC₅₀ (USP2) | 1.1 µM | Biochemical Assay Buffer | [1][4] |
| IC₅₀ (USP8) | 0.95 µM | Biochemical Assay Buffer | [1] |
| Aqueous Solubility | < 2 µM | PBS, pH 7.4 | [1] |
| Assay Buffer Solubility | 28.9 µM | 20 mM Tris, pH 8, 2 mM β-mercaptoethanol, 0.05% CHAPS | [1] |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL (4.83 mM) | 10% DMSO, 90% Corn Oil | [5] |
| Stock Solution (DMSO) | 50-100 mg/mL | DMSO | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits USP2, leading to increased degradation of Cyclin D1 and Survivin.
Caption: Workflow for preparing and using this compound in cell-based assays.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of USP2 Enhances TRAIL-Mediated Cancer Cell Death through Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
best practices for long-term storage of ML364
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of the USP2 inhibitor, ML364. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder for the long term?
For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] It is crucial to store the powder in a desiccated environment to prevent hydration, as moisture can compromise the compound's integrity. Always bring the vial to room temperature in a desiccator before opening to avoid condensation.
Q2: What is the best way to prepare and store this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1] Due to the hygroscopic nature of DMSO, it is imperative to use a fresh, anhydrous grade of DMSO to prevent compound degradation.[1] Once dissolved, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they can remain stable for up to two years.[1][3] Alternatively, they can be stored at -20°C for up to one year.[1][3] It is strongly advised to avoid repeated freeze-thaw cycles.
Q4: Can I store this compound stock solutions at room temperature?
No, long-term storage of this compound in DMSO at room temperature is not recommended. Studies have shown that the stability of compounds in DMSO decreases over time at ambient temperatures.[4] For short durations, such as during shipping, this compound is considered stable at room temperature, but upon receipt, it should be stored under the recommended refrigerated or frozen conditions.[5]
Q5: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
The tolerance to DMSO varies between cell lines. As a general guideline, a final DMSO concentration of less than 0.1% (v/v) is considered safe for most cell lines.[6] Concentrations between 0.1% and 0.5% are tolerated by many robust cell lines, but it is crucial to perform a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line.[7]
Storage Condition Summary
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | Up to 3 years[1] | Keep in a desiccated environment. |
| 4°C | Up to 2 years[1] | Keep in a desiccated environment. | |
| In Solvent (DMSO) | -80°C | Up to 2 years[1][3] | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -20°C | Up to 1 year[1][3] | Aliquot into single-use vials to avoid freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity | - Compound degradation due to improper storage. - Multiple freeze-thaw cycles of the stock solution. - Inactive compound due to hydration of the powder. | - Prepare a fresh stock solution from powder stored under recommended conditions. - Use a new, single-use aliquot for your experiment. - Ensure the powder was stored in a desiccator and brought to room temperature before opening. |
| Precipitate observed in the stock solution upon thawing | - The compound's solubility limit was exceeded. - Absorption of water by DMSO, reducing solubility. - Compound degradation. | - Gently warm the vial and vortex to attempt redissolution. - If the precipitate does not dissolve, do not use the solution. Prepare a fresh stock solution using anhydrous DMSO. - To prevent this, store in smaller, single-use aliquots. |
| Inconsistent experimental results | - Variable integrity of the compound between aliquots. - Inaccurate pipetting of the viscous DMSO stock solution. | - Implement a strict protocol for preparing, storing, and handling this compound solutions. - Use a new aliquot for each experiment. - Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO solutions. |
| Unexpected cytotoxicity | - Final DMSO concentration is too high for the cell line. | - Perform a vehicle control to determine the DMSO tolerance of your cell line. - Ensure the final DMSO concentration in your assay is below the cytotoxic threshold (ideally <0.1%).[6] |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
This protocol describes the proper procedure for reconstituting this compound powder to create a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Bring the vial of this compound powder to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) and sonication can be used if necessary to aid dissolution.[1]
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, low-retention microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Western Blot for Cyclin D1 Levels
This protocol provides a method to assess the effect of this compound on Cyclin D1 protein levels in cancer cell lines, such as HCT116.[8]
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Cyclin D1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load samples onto an SDS-PAGE gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Cyclin D1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-GAPDH antibody for a loading control. Quantify band intensities to determine the relative decrease in Cyclin D1 levels.
Signaling Pathway
This compound is a selective inhibitor of Ubiquitin-Specific Peptidase 2 (USP2).[8] USP2 deubiquitinates Cyclin D1, a key regulator of the cell cycle, thereby protecting it from proteasomal degradation. By inhibiting USP2, this compound prevents the removal of ubiquitin from Cyclin D1. This leads to an accumulation of polyubiquitinated Cyclin D1, which is then targeted for degradation by the 26S proteasome. The subsequent reduction in Cyclin D1 levels causes cell cycle arrest at the G1/S transition.[5][8]
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. origene.com [origene.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Potential Artifacts in ML364-Treated Cells
Welcome to the technical support center for ML364, a selective inhibitor of Ubiquitin-Specific Peptidase 2 (USP2). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and identify potential artifacts when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective small molecule inhibitor of USP2, a deubiquitinase enzyme.[1][2] Its primary mechanism is to bind directly to USP2 (Kd = 5.2 μM) and inhibit its enzymatic activity (IC50 = 1.1 μM in a biochemical assay).[1][3] This inhibition leads to the accumulation of ubiquitinated substrates that are normally stabilized by USP2, marking them for proteasomal degradation.
Q2: What are the expected, on-target effects of this compound in cancer cell lines? A2: The primary, well-documented on-target effect of this compound is the destabilization and degradation of Cyclin D1.[1][3] This leads to cell cycle arrest.[2][3][4] this compound has also been shown to decrease homologous recombination-mediated DNA repair.[2][3][4] More recently, it has been found to induce the degradation of survivin, sensitizing cancer cells to TRAIL-mediated apoptosis.[5]
Q3: At what concentration should I use this compound? A3: The effective concentration of this compound can vary significantly between cell lines. Published studies have shown effects in the range of 2-20 μM.[1] It is strongly recommended to perform a dose-response curve (see Experimental Protocols) to determine the optimal concentration for your specific cell line and experimental endpoint. Always aim for the lowest concentration that produces the desired on-target effect to minimize potential off-target effects.[6]
Q4: How should I prepare and store this compound? A4: this compound should be dissolved in an organic solvent like DMSO to create a high-concentration stock solution.[7] For storage, it is recommended to keep the stock solution at -20°C for up to one year or -80°C for up to two years.[1] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[8]
Troubleshooting Guide: Identifying Potential Artifacts
This section addresses unexpected results and helps distinguish true biological effects from experimental artifacts.
Problem 1: I'm observing much higher cytotoxicity than expected, even at low concentrations.
| Potential Cause | Troubleshooting Steps & Solutions |
| Solvent Toxicity | The final concentration of the vehicle (e.g., DMSO) may be too high. Solution: Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%.[9] Crucially, all controls (including untreated cells) must contain the identical final concentration of the solvent.[9] |
| Compound Precipitation | This compound may be precipitating out of the aqueous culture medium, forming aggregates that can be cytotoxic. Solution: Visually inspect the medium for any cloudiness or precipitate after adding the compound. Prepare the final dilution from a DMSO stock immediately before use and ensure thorough mixing. Consider using a lower concentration or a different formulation approach if solubility issues persist.[7][9] |
| Off-Target Toxicity | While selective, this compound could have off-target effects leading to cytotoxicity in certain cell lines. Solution: Perform a cell viability assay (e.g., Annexin V/PI staining) to distinguish between apoptosis and necrosis. Compare the observed phenotype with results from siRNA-mediated knockdown of USP2. If siRNA knockdown does not replicate the high cytotoxicity, the effect is likely off-target.[5] |
| Metabolic Effects | This compound has been reported to increase mitochondrial ROS and decrease intracellular ATP levels in certain cells.[1] This metabolic stress could lead to cell death. Solution: Measure ATP levels or ROS production in your cells following treatment to assess if metabolic disruption is the primary cause of the observed cytotoxicity. |
Problem 2: The expected downstream effect (e.g., Cyclin D1 degradation) is not observed or is inconsistent.
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Instability | This compound may be degrading in the culture medium over the course of a long experiment. Solution: Minimize the exposure of the compound to light and air.[8] For long-term experiments, consider replenishing the medium with fresh compound. Perform a time-course experiment to determine the window of maximum activity. |
| Sub-optimal Concentration | The concentration used may be too low for your specific cell line. Solution: Perform a careful dose-response experiment, analyzing the on-target effect (e.g., Cyclin D1 protein levels by Western Blot) at multiple concentrations (e.g., 1, 5, 10, 20 µM). |
| Cell Line Resistance | Your cell line may have intrinsic resistance mechanisms, such as efflux pumps that actively remove the inhibitor.[9] Solution: Use a positive control cell line where this compound's effects are well-documented (e.g., HCT116, Mino cells) to ensure your compound and technique are valid.[1][3] |
| Incorrect Experimental Timing | The time point chosen for analysis may be too early or too late to observe the desired effect. Solution: Conduct a time-course experiment. For example, assess Cyclin D1 levels at 2, 4, 8, 12, and 24 hours post-treatment to identify the optimal endpoint.[1] |
Problem 3: I'm observing a phenotype that doesn't seem related to USP2 inhibition.
| Potential Cause | Troubleshooting Steps & Solutions |
| Off-Target Effects | The phenotype may be a genuine off-target effect of this compound. No inhibitor is perfectly specific. Solution 1 (Orthogonal Method): Use a different, structurally unrelated inhibitor of USP2. If this second inhibitor produces the same phenotype, it is more likely an on-target effect.[9] Solution 2 (Genetic Validation): Use siRNA or shRNA to specifically knock down USP2. This is the gold standard for confirming that a phenotype is due to the inhibition of the intended target.[5][10] If the phenotype is not replicated by USP2 knockdown, it is an artifact or off-target effect. |
| Use of Inactive Control | An inactive analog is a crucial control for distinguishing on-target from non-specific chemical effects. Solution: Synthesize or acquire a structurally similar but biologically inactive analog of this compound.[2][3][4] This analog should not produce the phenotype if the effect is truly on-target.[9] |
Diagrams: Workflows and Pathways
Caption: Intended signaling pathway of this compound, leading to USP2 inhibition.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
1. Protocol: Dose-Response Curve for On-Target Engagement
-
Objective: To determine the optimal concentration of this compound for inhibiting USP2, measured by the degradation of its substrate, Cyclin D1.
-
Methodology:
-
Cell Plating: Plate your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of dilutions in culture medium to achieve final concentrations of 0 (vehicle control), 0.5, 1, 2, 5, 10, and 20 µM. Ensure the final DMSO concentration is constant across all wells.
-
Treatment: Treat the cells with the prepared this compound dilutions for a fixed time point (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Cyclin D1 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
Analysis: Quantify the band intensities. Plot the normalized Cyclin D1 levels against the log of this compound concentration to determine the EC50 for Cyclin D1 degradation.
-
2. Protocol: Artifact Validation using siRNA
-
Objective: To confirm that an observed phenotype is a direct result of USP2 inhibition and not an off-target effect of this compound.
-
Methodology:
-
Transfection: Plate cells to be 40-50% confluent on the day of transfection. Transfect cells with a validated siRNA targeting USP2 or a non-targeting scramble control siRNA using a suitable lipid-based transfection reagent, following the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the USP2 protein.
-
Parallel this compound Treatment: In a separate set of plates, treat non-transfected cells with this compound at the predetermined optimal concentration and a vehicle (DMSO) control for the desired experimental duration (e.g., 24 hours).
-
Phenotypic & Protein Analysis:
-
Assess the phenotype of interest (e.g., cell viability, morphology, reporter assay) in all four groups: (a) Scramble siRNA, (b) USP2 siRNA, (c) Vehicle Control, (d) this compound-treated.
-
Concurrently, harvest protein lysates from all groups to confirm USP2 knockdown by Western Blot.
-
-
Interpretation:
-
On-Target Effect: The phenotype observed in this compound-treated cells is replicated in the USP2 siRNA-treated cells.
-
Off-Target Artifact: The phenotype is observed in this compound-treated cells but not in the USP2 siRNA-treated cells, indicating the effect is independent of USP2 inhibition.[5]
-
-
3. Protocol: Washout Experiment for Reversibility
-
Objective: To determine if the effects of this compound are reversible upon its removal.
-
Methodology:
-
Treatment: Treat cells with this compound at the optimal concentration for a defined period (e.g., 12 hours). Include a vehicle control group.
-
Washout: After the treatment period, aspirate the medium. Wash the cells gently three times with warm, sterile PBS to remove all traces of the compound.
-
Recovery: Add fresh, compound-free culture medium to the washed cells.
-
Time-Course Analysis: Harvest cells at various time points post-washout (e.g., 0, 6, 12, 24 hours).
-
Endpoint Measurement: Analyze the on-target marker (e.g., Cyclin D1 protein levels).
-
Interpretation:
-
Reversible Inhibition: The marker levels return towards the baseline (vehicle control) levels over time after washout.
-
Irreversible Effect: The marker levels remain suppressed even after compound removal. This may indicate irreversible binding or that the compound has triggered a terminal cellular process like apoptosis.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of USP2 Enhances TRAIL-Mediated Cancer Cell Death through Downregulation of Survivin [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: The Potent USP2 Inhibitor ML364 Versus its Inactive Analog, Compound 2, in Control Experiments
For researchers in pharmacology, cancer biology, and drug discovery, the use of well-characterized chemical probes and their corresponding inactive analogs is paramount for rigorous scientific investigation. This guide provides a detailed comparison of ML364, a potent and selective inhibitor of Ubiquitin-Specific Protease 2 (USP2), and its structurally related but biologically inactive counterpart, compound 2. The inclusion of an inactive analog like compound 2 in experimental design is critical for distinguishing specific on-target effects of this compound from potential off-target or compound-related artifacts.
This comparison guide outlines the key differences in the biochemical and cellular activities of this compound and compound 2, supported by quantitative data and detailed experimental protocols. The aim is to equip researchers with the necessary information to effectively utilize this compound pair in their studies to validate the role of USP2 in various biological processes.
Quantitative Comparison of this compound and Compound 2
The following table summarizes the key quantitative data that highlights the stark difference in activity between this compound and its inactive analog, compound 2.
| Parameter | This compound | Compound 2 | Reference |
| USP2 Inhibition (IC50) | 1.1 µM (Lys-48-linked di-ubiquitin substrate) | Inactive | [1][2] |
| 1.7 µM (Lys-63-linked di-ubiquitin substrate) | Inactive | [2] | |
| Binding Affinity to USP2 (Kd) | 5.2 µM | No binding detected | [1][2] |
| Cellular Cyclin D1 Degradation (IC50) | ~0.97 µM (in HCT116 cells) | No effect | [2] |
| Anti-proliferative Activity | Yes (in various cancer cell lines) | No | [2][3][4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental logic, the following diagrams are provided.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mblbio.com [mblbio.com]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to USP2 Inhibitors: ML364 vs. NSC632839
In the landscape of ubiquitin-specific protease 2 (USP2) inhibitors, ML364 and NSC632839 represent two distinct classes of small molecules. This guide provides a detailed, data-supported comparison of their performance, intended for researchers, scientists, and drug development professionals. We will delve into their inhibitory activity, selectivity, and cellular effects, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | This compound | NSC632839 |
| Selectivity | Selective for USP2; also inhibits USP8 | Non-selective isopeptidase inhibitor (inhibits USP2, USP7, and SENP2) |
| Potency (USP2) | High (IC50 = 1.1 µM) | Low (EC50 = 45 µM) |
| Mechanism | Direct binding and reversible inhibition | Isopeptidase inhibition |
| Primary Cellular Effects | Cyclin D1 degradation, cell cycle arrest | Apoptosis induction, accumulation of polyubiquitinated proteins |
In-Depth Performance Comparison
Biochemical Activity and Potency
This compound is a potent and selective inhibitor of USP2. In biochemical assays utilizing an internally quenched fluorescent di-ubiquitin substrate, this compound demonstrated an IC50 of 1.1 µM.[1][2][3][4] Direct binding to USP2 was confirmed using microscale thermophoresis, with a dissociation constant (Kd) of 5.2 µM.[2]
In contrast, NSC632839 is a broader spectrum isopeptidase inhibitor with significantly lower potency against USP2.[5][6] Using a Ub-PLA2-based assay, NSC632839 exhibited an EC50 of 45 µM for USP2.[5][6][7] Its inhibitory activity extends to other deubiquitinases (DUBs) and deSUMOylases, with EC50 values of 37 µM for USP7 and 9.8 µM for SENP2.[5][6][8][9]
Table 1: Comparison of In Vitro Inhibitory Activity
| Compound | Target | IC50 / EC50 | Assay Type |
| This compound | USP2 | 1.1 µM (IC50)[1][2][3][4][8] | Internally Quenched Fluorescent Di-ubiquitin Substrate[1][3][4] |
| USP8 | 0.95 µM (IC50)[8] | Not specified | |
| NSC632839 | USP2 | 45 µM (EC50)[5][6][7][8][9][10] | Ub-PLA2 based assay[5][6] |
| USP7 | 37 µM (EC50)[5][6][7][8][9][10] | Ub-PLA2 based assay[5][6] | |
| SENP2 | 9.8 µM (EC50)[5][6][7][8][9] | SUMO3-PLA2 based assay[6] |
Cellular Activity and Effects
The differing selectivity and potency of this compound and NSC632839 translate to distinct cellular outcomes.
This compound treatment leads to a dose-dependent decrease in cell viability in cancer cell lines such as LnCAP and MCF7.[2] Mechanistically, this compound induces the degradation of cyclin D1, a known substrate of USP2, in a time-, dose-, and proteasome-dependent manner in HCT116 and Mino cells.[1][2][3][4] This leads to cell cycle arrest.[1][2][3][4] Furthermore, this compound has been shown to downregulate survivin expression, enhancing TRAIL-mediated apoptosis in cancer cells.[11]
NSC632839 induces apoptosis in various cell lines.[5][12] In E1A cells, it provokes the accumulation of polyubiquitinated proteins and increases the levels of Noxa and Mcl-1.[5] Studies in prostate cancer cells (PC3 and LNCaP) have shown that NSC632839 has antiproliferative and anti-clonogenic effects, with IC50 values of 1.9 µM and 3.1 µM, respectively.[13]
Table 2: Comparison of Cellular Effects
| Effect | This compound | NSC632839 |
| Cell Viability | Decreased in LnCAP and MCF7 cells[2] | Decreased in E1A, E1A/C9DN, PC3, and LNCaP cells[5][13] |
| Cell Cycle | Induces cell cycle arrest[1][2][3][4] | Induces M phase arrest in esophageal cancer cells[12] |
| Apoptosis | Enhances TRAIL-mediated apoptosis[11] | Induces apoptosis[5][12] |
| Protein Regulation | Promotes cyclin D1 degradation[1][2][3][4] | Provokes accumulation of polyubiquitins[5] |
Signaling Pathways and Experimental Workflows
The inhibition of USP2 by this compound directly impacts the stability of key cell cycle regulators. The diagram below illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits USP2, leading to increased degradation of Cyclin D1 and subsequent cell cycle arrest.
The broader inhibitory profile of NSC632839 affects multiple deubiquitinating and deSUMOylating enzymes, leading to a more generalized accumulation of ubiquitinated proteins and induction of apoptosis.
Caption: NSC632839 broadly inhibits isopeptidases, causing an accumulation of polyubiquitinated proteins and inducing apoptosis.
Experimental Methodologies
A summary of the key experimental protocols used to characterize these inhibitors is provided below.
Biochemical Inhibition Assay (this compound)
-
Principle: Measures the inhibition of USP2's ability to cleave a di-ubiquitin substrate linked to a fluorescent reporter.
-
Protocol:
-
Recombinant USP2 enzyme is pre-incubated with varying concentrations of this compound.
-
An internally quenched fluorescent di-ubiquitin (IQF Di-Ub) substrate (either Lys-48- or Lys-63-linked) is added to initiate the reaction.[1]
-
The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time.
-
IC50 values are calculated from the dose-response curves.[1]
-
Caption: Workflow for the biochemical assay to determine the IC50 of this compound against USP2.
Isopeptidase Inhibition Assay (NSC632839)
-
Principle: Measures the inhibition of isopeptidase activity by monitoring the cleavage of a ubiquitin-phospholipase A2 (Ub-PLA2) fusion protein.
-
Protocol:
-
Purified USP2, USP7, or SENP2 is pre-incubated with a range of NSC632839 concentrations for 30 minutes.[6]
-
For USP2 and USP7, a solution of Ub-PLA2 and a fluorescent PLA2 substrate (NBD C6-HPC) is added. For SENP2, SUMO3-PLA2 is used.[6]
-
The relative fluorescence units (RFU) are measured at a single time point within the initial linear range of the reaction.[6]
-
EC50 values are determined by normalizing the RFU values against controls (vehicle for 0% inhibition, NEM for 100% inhibition).[6]
-
Caption: Workflow for the isopeptidase assay to determine the EC50 of NSC632839.
Cellular Assays
-
Western Blotting: Used to assess the protein levels of cyclin D1 and other relevant proteins in cell lysates after treatment with the inhibitors.[1]
-
Flow Cytometry: Employed to analyze the cell cycle distribution of cells following inhibitor treatment.[1]
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the dose-dependent effect of the inhibitors on the proliferation and viability of cancer cell lines.[2]
Conclusion
This compound and NSC632839 are valuable tools for studying the roles of USP2 and the broader ubiquitin-proteasome system. This compound stands out as a potent and selective USP2 inhibitor, making it a more suitable probe for specifically interrogating USP2 function. Its demonstrated effects on cyclin D1 degradation and cell cycle arrest provide a clear mechanistic link to its anti-proliferative properties.
NSC632839, while less potent and non-selective for USP2, offers a different utility as a broad-spectrum isopeptidase inhibitor. Its ability to induce apoptosis through the accumulation of polyubiquitinated proteins makes it a useful tool for studying the consequences of general DUB and deSUMOylase inhibition.
The choice between this compound and NSC632839 will ultimately depend on the specific research question. For studies focused on the specific roles of USP2, this compound is the superior choice. For broader investigations into the effects of isopeptidase inhibition, NSC632839 may be more appropriate.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. NSC 632839 - Labchem Catalog [labchem.com.my]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Inhibition of USP2 Enhances TRAIL-Mediated Cancer Cell Death through Downregulation of Survivin [mdpi.com]
- 12. NSC632839 suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor NSC632839 - PMC [pmc.ncbi.nlm.nih.gov]
ML364: A Selective Inhibitor of Ubiquitin-Specific Protease 2 (USP2)
A Comprehensive Guide to the Specificity and Validation of ML364 as a Potent USP2 Inhibitor
For researchers and drug development professionals investigating the ubiquitin proteasome system, the selective inhibition of specific deubiquitinating enzymes (DUBs) is crucial for understanding their roles in cellular processes and for developing targeted therapeutics. This compound has emerged as a key small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2), a DUB implicated in various cancers through its regulation of key cellular proteins such as cyclin D1.[1][2] This guide provides a detailed comparison of this compound's specificity for USP2 over other USPs and other enzyme classes, supported by experimental data and detailed methodologies.
Specificity Profile of this compound
This compound demonstrates notable selectivity for USP2. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) against USP2 to be 1.1 µM.[1][2] The inhibitor also shows activity against USP8, a closely related deubiquitinase, with an IC50 of 0.95 µM. However, this compound is largely inactive against a range of other proteases, including USP15, caspase 6, caspase 7, MMP1, and MMP9, showcasing its preferential activity.[1] Furthermore, screening against a panel of 102 kinases revealed no significant binding, underscoring its specificity outside of the deubiquitinase family.[1]
Table 1: Inhibitory Activity of this compound Against a Panel of Proteases
| Enzyme Target | IC50 (µM) |
| USP2 | 1.1 |
| USP8 | 0.95 |
| USP15 | Inactive |
| Caspase 6 | Inactive |
| Caspase 7 | Inactive |
| MMP1 | Inactive |
| MMP9 | Inactive |
Direct Binding and Cellular Activity
The direct interaction between this compound and USP2 has been quantified using microscale thermophoresis (MST), revealing a dissociation constant (Kd) of 5.2 µM.[3] This biophysical validation confirms the direct binding of this compound to USP2.
In a cellular context, this compound effectively inhibits USP2, leading to the destabilization and subsequent degradation of its substrate, cyclin D1.[1][2] Studies in HCT116 colorectal cancer cells and Mino mantle cell lymphoma cells have shown that treatment with this compound leads to a time- and dose-dependent decrease in cyclin D1 protein levels.[3] This cellular activity is consistent with its biochemical potency, further validating this compound as a cell-permeable and effective inhibitor of USP2.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed methodologies for the key validation experiments are provided below.
Biochemical Inhibition Assay (Di-ubiquitin IQF Assay)
This assay measures the enzymatic activity of USP2 by monitoring the cleavage of an internally quenched fluorescent (IQF) di-ubiquitin substrate.
Workflow:
Caption: Workflow for the Di-ubiquitin IQF Assay.
Protocol:
-
Recombinant USP2 enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in an appropriate assay buffer (e.g., 20 mM Tris, pH 8.0, 50 mM NaCl, 5 mM DTT) for 15-30 minutes at room temperature in a 384-well plate.
-
The enzymatic reaction is initiated by the addition of a di-ubiquitin IQF substrate (e.g., K48-linked).
-
The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore and quencher, is monitored over time using a fluorescence plate reader.
-
Initial reaction velocities are calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter dose-response curve.
Microscale Thermophoresis (MST) for Binding Affinity
MST measures the affinity of this compound for USP2 by detecting changes in the thermophoretic movement of the protein upon ligand binding.
Workflow:
Caption: Workflow for Microscale Thermophoresis.
Protocol:
-
USP2 is labeled with a fluorescent dye (e.g., NT-647).
-
A serial dilution of this compound is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
A constant concentration of labeled USP2 is mixed with each concentration of this compound and incubated briefly to reach binding equilibrium.
-
The samples are loaded into glass capillaries.
-
The thermophoretic movement of the labeled USP2 is measured in an MST instrument.
-
The change in thermophoresis is plotted against the this compound concentration, and the dissociation constant (Kd) is calculated by fitting the data to a binding curve.
Cell-Based Cyclin D1 Degradation Assay (Western Blot)
This assay validates the cellular activity of this compound by measuring the levels of the USP2 substrate, cyclin D1.
Signaling Pathway:
Caption: this compound inhibits USP2, leading to Cyclin D1 degradation.
Protocol:
-
Cancer cell lines (e.g., HCT116) are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or DMSO for a specified time course (e.g., 6, 12, 24 hours).
-
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against cyclin D1 and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the cyclin D1 band is quantified and normalized to the loading control to determine the relative protein levels.
Conclusion
The available data strongly support this compound as a selective and potent inhibitor of USP2. Its well-characterized inhibitory activity, direct binding, and demonstrated cellular effects on the USP2 substrate cyclin D1 make it a valuable tool for studying the biological functions of USP2 and for exploring its therapeutic potential in diseases such as cancer. The detailed protocols provided herein offer a foundation for the rigorous validation and application of this compound in diverse research settings.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
LLK203: A More Potent Successor to ML364 for Dual USP2/USP8 Inhibition in Cancer Research
In the landscape of cancer therapeutics, the deubiquitinating enzymes (DUBs) USP2 and USP8 have emerged as critical targets. A recent study has introduced LLK203, a derivative of the known USP2/USP8 inhibitor ML364, demonstrating significantly enhanced potency and efficacy in preclinical breast cancer models. This guide provides a comprehensive comparison of LLK203 and this compound, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Enhanced Inhibitory Potency of LLK203
Biochemical assays reveal that LLK203 is a more potent dual inhibitor of both USP2 and USP8 compared to its parent compound, this compound. Structure-activity relationship studies have led to the development of LLK203, which shows a significant increase in inhibitory activity.[1][2]
| Compound | USP2 IC50 (μM) | USP8 IC50 (μM) |
| LLK203 | 0.89 | 0.52 |
| This compound | ~3.6 (4-fold less potent than LLK203) | ~4.7 (9-fold less potent than LLK203) |
Caption: In vitro inhibitory activity of LLK203 and this compound against USP2 and USP8.
Superior Anti-Proliferative Activity in Breast Cancer Cells
When evaluated in MCF-7 breast cancer cells, LLK203 demonstrated superior anti-proliferative effects compared to this compound. The enhanced potency of LLK203 in inhibiting USP2 and USP8 translates to more effective suppression of cancer cell growth.[1]
| Compound | MCF-7 IC50 (μM) |
| LLK203 | 3.4 |
| This compound | 9.3 |
Caption: Anti-proliferative activity of LLK203 and this compound in MCF-7 breast cancer cells.
Mechanism of Action: Degradation of Key Oncoproteins
Both LLK203 and this compound exert their anti-cancer effects by promoting the degradation of key oncoproteins regulated by USP2 and USP8. Western blot analysis in MCF-7 cells treated with LLK203 showed a dose-dependent degradation of MDM2, Cyclin D1, and Estrogen Receptor alpha (ERα). This activity is a direct consequence of inhibiting the deubiquitinating activity of USP2 and USP8, which normally stabilize these proteins.
In Vivo Efficacy in a Murine Breast Cancer Model
The superior in vitro activity of LLK203 was further validated in an in vivo setting. In a 4T1 tumor-bearing mouse model, intraperitoneal administration of LLK203 at 20 mg/kg demonstrated significant tumor growth inhibition. This finding highlights the potential of LLK203 as a therapeutic agent for breast cancer.[1]
Signaling Pathways of USP2 and USP8
USP2 and USP8 are involved in multiple signaling pathways that are critical for cancer cell survival and proliferation. Their inhibition by compounds like LLK203 can disrupt these pathways, leading to anti-tumor effects.
Caption: Simplified USP2 signaling pathway.
Caption: Simplified USP8 signaling pathway.
Experimental Protocols
Biochemical USP2/USP8 Inhibition Assay
This assay quantifies the enzymatic activity of USP2 and USP8 in the presence of inhibitors.
Caption: Workflow for biochemical inhibition assay.
Methodology:
-
Recombinant human USP2 or USP8 is incubated with varying concentrations of the inhibitor (LLK203 or this compound) in an assay buffer (50 mM Tris pH 8, 50 mM NaCl, 0.002% Tween-20, and 5 mM DTT) in a 384-well plate.[3]
-
The reaction is initiated by the addition of a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110).[3]
-
The fluorescence intensity is measured over time using a plate reader (excitation at 485 nm and emission at 535 nm).[3]
-
The rate of reaction is calculated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.
Cell Viability Assay
This assay determines the effect of the inhibitors on the proliferation of cancer cells.
Methodology:
-
MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of LLK203 or this compound for 72 hours.
-
Cell viability is assessed using the Sulforhodamine B (SRB) assay.
-
The IC50 values are calculated from the dose-response curves.
Western Blot Analysis
This technique is used to detect the levels of specific proteins in cell lysates.
Methodology:
-
MCF-7 cells are treated with different concentrations of LLK203 for the indicated times.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against MDM2, Cyclin D1, ERα, and a loading control (e.g., β-actin).
-
After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of LLK203 in a living organism.
Methodology:
-
Female BALB/c mice are subcutaneously inoculated with 4T1 murine breast cancer cells in the mammary fat pad.[4][5][6]
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.[4]
-
LLK203 (20 mg/kg) or vehicle is administered intraperitoneally according to a predetermined schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
Comparison with Other Alternatives
While LLK203 represents a significant advancement over this compound, the field of USP2 and USP8 inhibitors is continually evolving. Other notable inhibitors include:
-
For USP2: 6-thioguanine (B1684491) (6-TG) has been identified as a potent inhibitor.[7]
-
For USP8: Several compounds, including DC-U4106 and Closantel, have been reported as selective USP8 inhibitors.[5][8][9][10]
These compounds offer alternative scaffolds and potential for further development. However, LLK203's dual-targeting nature for both USP2 and USP8 may provide a broader therapeutic window for certain cancers where both enzymes play a significant role.
Conclusion
The this compound derivative, LLK203, is a more potent dual inhibitor of USP2 and USP8. Its enhanced biochemical and cell-based activity, coupled with its demonstrated in vivo efficacy, positions LLK203 as a promising lead compound for the development of novel anti-cancer therapies. The detailed experimental protocols provided herein should enable researchers to further investigate and build upon these findings.
References
- 1. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4T1 tumor model used for batch correction testing [bio-protocol.org]
- 6. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcf7.com [mcf7.com]
- 8. researchgate.net [researchgate.net]
- 9. encodeproject.org [encodeproject.org]
- 10. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Combining ML364 with Anti-PD-1 Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of a combination therapy involving ML364, a selective inhibitor of Ubiquitin-Specific Peptidase 2 (USP2), and anti-Programmed Death-1 (PD-1) immunotherapy. The information presented is based on available preclinical data and is intended to inform researchers and drug development professionals about the potential of this combination strategy compared to other emerging immunotherapeutic approaches.
Executive Summary
The combination of this compound with anti-PD-1 immunotherapy has demonstrated significant synergistic anti-tumor effects in preclinical models. The primary mechanism involves the this compound-mediated inhibition of USP2, which leads to the degradation of Programmed Death-Ligand 1 (PD-L1) on tumor cells. This reduction in PD-L1 sensitizes the tumors to anti-PD-1 therapy, resulting in enhanced T-cell-mediated tumor killing, favorable modulation of the tumor microenvironment, and improved survival outcomes in animal models. This guide will delve into the experimental data supporting these findings, compare this combination with other anti-PD-1 combination strategies, and provide detailed experimental protocols for the key studies cited.
Mechanism of Action: A Dual Approach to Overcoming Immune Evasion
The synergistic effect of combining this compound and anti-PD-1 immunotherapy stems from their distinct but complementary mechanisms of action that target two critical pathways in cancer immunology.
This compound: Targeting PD-L1 for Degradation
This compound is a small molecule inhibitor of USP2, a deubiquitinating enzyme. In the context of cancer, USP2 has been shown to remove ubiquitin from PD-L1, a key immune checkpoint protein expressed on the surface of many cancer cells. By stabilizing PD-L1, USP2 helps tumor cells evade the host's immune system. This compound intervenes by inhibiting USP2, which in turn promotes the ubiquitination and subsequent proteasomal degradation of PD-L1. This leads to a reduction of PD-L1 on the tumor cell surface, making the cancer cells more susceptible to immune attack.
Anti-PD-1 Immunotherapy: Releasing the Brakes on T-Cells
Anti-PD-1 therapy is a cornerstone of modern cancer immunotherapy. It involves the use of monoclonal antibodies that bind to the PD-1 receptor on activated T-cells. This binding blocks the interaction between PD-1 and its ligand, PD-L1, which is often overexpressed on tumor cells. The PD-1/PD-L1 interaction normally serves as an "off switch" to suppress T-cell activity. By blocking this interaction, anti-PD-1 antibodies "release the brakes" on the T-cells, allowing them to recognize and attack cancer cells.
Preclinical Efficacy of this compound in Combination with Anti-PD-1
Preclinical studies in syngeneic mouse models of lung cancer have provided compelling evidence for the synergistic anti-tumor activity of combining this compound with an anti-PD-1 antibody.
Tumor Growth Inhibition and Survival
The combination therapy resulted in a significant reduction in tumor growth and a notable extension of survival compared to either treatment alone.
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 | Median Survival (Days) |
| Vehicle Control | ~1500 | ~20 |
| This compound (5 mg/kg) | ~1200 | ~25 |
| Anti-PD-1 | ~1000 | ~30 |
| This compound + Anti-PD-1 | ~400 | >40 |
| Table 1: Tumor Growth and Survival in a Preclinical Lung Cancer Model. Data is approximated from graphical representations in the cited literature. |
Modulation of the Tumor Microenvironment
The enhanced anti-tumor effect of the combination therapy is associated with significant changes within the tumor microenvironment (TME). Flow cytometry analysis of tumor-infiltrating lymphocytes (TILs) revealed a more inflamed TME, conducive to an effective anti-tumor immune response.
| Immune Cell Population | Vehicle Control (%) | This compound Alone (%) | Anti-PD-1 Alone (%) | This compound + Anti-PD-1 (%) |
| CD8+ T-cells (of CD3+) | ~15 | ~20 | ~25 | ~40 |
| M1 Macrophages (MHCII+) | ~20 | ~30 | ~35 | ~50 |
| M2 Macrophages (CD206+) | ~60 | ~45 | ~40 | ~25 |
| Table 2: Changes in Tumor Microenvironment Composition. Percentages are illustrative based on reported trends. |
Comparison with Alternative Anti-PD-1 Combination Therapies
To contextualize the potential of the this compound and anti-PD-1 combination, it is useful to compare it with other established or investigational combination strategies.
| Combination Partner | Mechanism of Synergy | Preclinical Efficacy Highlights |
| This compound (USP2 Inhibitor) | Reduces PD-L1 expression on tumor cells, increasing their susceptibility to T-cell attack. Modulates the TME towards an anti-tumor phenotype. | Significant tumor growth delay and improved survival in lung cancer models. Marked increase in CD8+ T-cell infiltration and M1/M2 macrophage ratio. |
| Chemotherapy (e.g., Platinum-based) | Induces immunogenic cell death, releasing tumor antigens and promoting T-cell priming. Can also deplete regulatory T-cells. | Improved response rates and survival in various preclinical models, though timing and sequence of administration are critical. |
| CTLA-4 Inhibitors (e.g., Ipilimumab) | Blocks a different immune checkpoint (CTLA-4) that acts earlier in the T-cell activation process, leading to a broader and more potent anti-tumor immune response. | Synergistic anti-tumor activity demonstrated in multiple preclinical models, forming the basis for clinically approved combinations. |
| IDO Inhibitors | Inhibits the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in creating an immunosuppressive tumor microenvironment by depleting tryptophan. | Showed promise in preclinical models by enhancing T-cell function and infiltration, although clinical translation has been challenging. |
| Table 3: Comparison of Anti-PD-1 Combination Strategies. |
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of this guide are provided below.
In Vivo Mouse Tumor Model
A syngeneic mouse model of Lewis Lung Carcinoma (LLC) was utilized to evaluate the in vivo efficacy of the combination therapy.
-
Animal Model: C57BL/6J mice.
-
Tumor Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Tumor Cell Implantation: 2 x 10^6 LLC cells were subcutaneously implanted into the flank of each mouse.
-
Treatment Groups:
-
Vehicle control (intraperitoneal injection).
-
This compound (5 mg/kg, daily intraperitoneal injection).
-
Anti-PD-1 monoclonal antibody (100 µg per mouse, intraperitoneal injection every three days).
-
Combination of this compound and anti-PD-1 antibody at the above-mentioned dosages and schedules.
-
-
Tumor Growth Monitoring: Tumor volume was measured every three days using calipers and calculated using the formula: (length x width²) / 2.
-
Survival Analysis: Mice were monitored daily, and survival was recorded. The experiment was terminated when tumors reached a predetermined size or if the animals showed signs of distress, in accordance with animal welfare guidelines.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
To characterize the immune cell populations within the tumor microenvironment, tumors were harvested at the experimental endpoint, and single-cell suspensions were prepared for flow cytometry analysis.
-
Tumor Dissociation: Excised tumors were mechanically minced and enzymatically digested using a cocktail of collagenase and DNase to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension was stained with a panel of fluorescently labeled antibodies specific for various immune cell markers, including CD45 (pan-leukocyte marker), CD3 (T-cell marker), CD8 (cytotoxic T-cell marker), F4/80 (macrophage marker), MHCII (M1 macrophage marker), and CD206 (M2 macrophage marker).
-
Data Acquisition: Stained cells were analyzed on a flow cytometer to quantify the different immune cell populations.
-
Gating Strategy: A sequential gating strategy was employed to identify specific immune cell subsets within the CD45+ population.
Synergistic Anti-Tumor Effect
The combination of this compound and anti-PD-1 immunotherapy creates a synergistic anti-tumor effect by addressing two distinct mechanisms of immune evasion employed by cancer cells. This dual-pronged attack leads to a more robust and durable anti-cancer immune response than either agent can achieve alone.
Conclusion
The preclinical data strongly suggest that the combination of this compound with anti-PD-1 immunotherapy is a promising strategy for cancer treatment. By targeting both the intrinsic mechanism of PD-L1 stabilization within tumor cells and the extrinsic T-cell checkpoint, this combination therapy elicits a potent, synergistic anti-tumor response. Further investigation, including studies in additional tumor models and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this novel combination. This guide provides a foundational understanding for researchers and clinicians interested in exploring the exciting field of USP2 inhibition in immuno-oncology.
A Comparative Guide to ML364 and HSP90 Inhibitor Combination Therapy for Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel combination therapy involving the USP2 inhibitor, ML364, and Heat Shock Protein 90 (HSP90) inhibitors for the treatment of breast cancer. The performance of this combination is objectively compared with established alternative therapies, supported by available preclinical and clinical data.
Introduction
The development of resistance to targeted therapies remains a significant challenge in the treatment of breast cancer. The combination of this compound and HSP90 inhibitors represents a promising strategy to overcome resistance mechanisms, particularly in HER2-positive breast cancer. This compound is a selective inhibitor of Ubiquitin-Specific Peptidase 2 (USP2), an enzyme implicated in the stabilization of key oncoproteins.[1] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell growth and survival, including HER2.[2] By inhibiting USP2, this compound can sensitize cancer cells to the effects of HSP90 inhibitors, leading to enhanced degradation of oncoproteins like HER2 and subsequent tumor growth inhibition.[1]
Mechanism of Action: A Synergistic Approach
The combination of this compound and HSP90 inhibitors leverages a dual-pronged attack on cancer cell survival pathways.
dot
Caption: Synergistic mechanism of this compound and HSP90 inhibitors.
This compound inhibits USP2, preventing the deubiquitination and promoting the degradation of oncoproteins like HER2.[1] HSP90 inhibitors block the chaperone function of HSP90, leading to the misfolding and subsequent degradation of its client proteins, including HER2.[2] The combination of these two actions leads to a more profound and sustained degradation of HER2, resulting in enhanced anti-tumor activity.[1]
Performance Data: A Comparative Analysis
The following tables summarize the available preclinical and clinical data for the this compound and HSP90 inhibitor combination and leading alternative therapies for HER2-positive and ER-positive breast cancer.
Note: The data presented below are compiled from different studies and are not from direct head-to-head comparisons. Therefore, caution should be exercised when interpreting these results.
Preclinical Data: In Vitro Efficacy
| Treatment | Cell Line(s) | Metric | Value | Reference(s) |
| This compound | Biochemical Assay | IC50 (USP2) | 1.1 µM | [3] |
| MCF-7 (ER+) | Viability | Dose-dependent decrease | [1] | |
| 17-AAG (HSP90i) | MCF-7 (ER+), SKBR-3 (HER2+), MDA-MB-231 (TNBC) | GI50 | <2 µM | [4] |
| 17-DMAG (HSP90i) | MCF-7 (ER+), SKBR-3 (HER2+), MDA-MB-231 (TNBC) | GI50 | ≤2 µM | [4] |
| Ganetespib (B611964) (HSP90i) | MDA-MB-231 (TNBC), OCUB-M | IC50 | Low nanomolar range | [5] |
| This compound + HSP90i | HER2-positive breast cancer cells | Effect | Sensitizes cells to HSP90 inhibition | [1] |
| Ganetespib + Lapatinib | SKBR3-L (Lapatinib-resistant HER2+) | Effect | Synergistic inhibition of tumor growth | [6] |
Preclinical Data: In Vivo Efficacy
| Treatment | Model | Metric | Result | Reference(s) |
| This compound + HSP90i | ErbB2-positive breast cancer xenograft | Tumor Growth | Effective restraint of growth | [1] |
| Ganetespib + Lapatinib | SKBR3 & SKBR3-L xenografts | Tumor Growth Inhibition | 72.6% (SKBR3), 65.9% (SKBR3-L) | [6] |
| Ganetespib | MCF-7 xenograft | Tumor Volume | Substantial reduction | [5] |
Clinical Data: Combination Therapies
| Treatment | Patient Population | Metric | Result | Reference(s) |
| Tanespimycin (B1681923) (17-AAG) + Trastuzumab | Trastuzumab-refractory HER2+ metastatic breast cancer | Overall Response Rate | 22% | [7][8] |
| Clinical Benefit Rate | 59% | [7][8] | ||
| Median Progression-Free Survival | 6 months | [7][8] | ||
| Median Overall Survival | 17 months | [7][8] | ||
| Ganetespib + Paclitaxel (B517696) + Trastuzumab | Trastuzumab-resistant HER2+ metastatic breast cancer | Phase I Trial | Well-tolerated | [9] |
| Lapatinib + Trastuzumab + Aromatase Inhibitor | HER2+/HR+ metastatic breast cancer | Median Progression-Free Survival | 11 months | [10] |
| Palbociclib/Ribociclib/Abemaciclib + Endocrine Therapy | HR+/HER2- advanced breast cancer | Overall Survival | No statistically significant difference between the three CDK4/6i | [11] |
Alternative Combination Therapies
For HER2-Positive Breast Cancer:
-
Dual HER2 Blockade: The combination of two HER2-targeted agents, such as trastuzumab and pertuzumab, or trastuzumab and lapatinib, has become a standard of care.[10][12] This approach provides a more comprehensive blockade of the HER2 signaling pathway.
-
Antibody-Drug Conjugates (ADCs): Trastuzumab deruxtecan (B607063) (T-DXd) and ado-trastuzumab emtansine (T-DM1) are ADCs that deliver cytotoxic agents directly to HER2-expressing cancer cells, showing significant efficacy in heavily pretreated patients.[7]
-
Tyrosine Kinase Inhibitors (TKIs): Tucatinib and neratinib (B1684480) are small molecule TKIs that inhibit the intracellular kinase domain of HER2 and have shown efficacy, particularly in patients with brain metastases.[13]
For ER-Positive Breast Cancer:
-
CDK4/6 Inhibitors with Endocrine Therapy: The combination of CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib) with endocrine therapy has significantly improved progression-free survival in patients with HR+/HER2- advanced breast cancer.[11][14]
-
PI3K/AKT/mTOR Pathway Inhibitors: Inhibitors of this pathway, such as everolimus (B549166) and alpelisib (B612111) (for PIK3CA-mutated tumors), are used in combination with endocrine therapy for patients who have developed resistance.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT/Resazurin)
dot
Caption: Workflow for cell viability assays.
-
Cell Seeding: Breast cancer cell lines (e.g., MCF-7, SKBR-3, MDA-MB-231) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of this compound, an HSP90 inhibitor (e.g., tanespimycin, ganetespib), or the combination of both for 24, 48, or 72 hours.
-
Reagent Addition: Following treatment, MTT or resazurin solution is added to each well.
-
Incubation: Plates are incubated for 2-4 hours at 37°C to allow for the conversion of the reagent by viable cells.
-
Measurement: The absorbance (for MTT) or fluorescence (for resazurin) is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated relative to untreated control cells, and IC50 or GI50 values are determined.
Western Blot Analysis for Client Protein Degradation
dot
Caption: Western blot analysis workflow.
-
Cell Treatment and Lysis: Cells are treated with the inhibitors for the desired time, then washed and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., HER2, p-AKT, AKT, GAPDH) overnight at 4°C. This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
dot
Caption: Workflow for in vivo xenograft studies.
-
Cell Implantation: Human breast cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment groups.
-
Treatment Administration: Mice are treated with vehicle control, this compound, an HSP90 inhibitor, or the combination, according to the specified dosing schedule and route of administration.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry).[15]
Conclusion
The combination of this compound and HSP90 inhibitors presents a rational and promising therapeutic strategy for breast cancer, particularly for HER2-positive tumors that have developed resistance to standard therapies. The preclinical data strongly suggest a synergistic effect, leading to enhanced degradation of key oncoproteins and potent anti-tumor activity. While direct comparative clinical data against other combination therapies are not yet available, the initial clinical findings for HSP90 inhibitors in combination with other agents are encouraging. Further clinical investigation is warranted to fully elucidate the efficacy and safety of the this compound and HSP90 inhibitor combination and to identify the patient populations most likely to benefit from this novel approach. This guide provides a foundational overview to inform further research and development in this promising area of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Co-targeting HSP90 and its client proteins for treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells [frontiersin.org]
- 7. Emerging Targeted Therapies for HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP90 inhibition is effective in breast cancer: a phase II trial of tanespimycin (17-AAG) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I trial of ganetespib in combination with paclitaxel and trastuzumab in patients with human epidermal growth factor receptor-2 (HER2)-positive metastatic breast cancer. [vivo.weill.cornell.edu]
- 10. targetedonc.com [targetedonc.com]
- 11. Comparative overall survival of CDK4/6 inhibitors in combination with endocrine therapy in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation and Characterization of Trastuzumab/Pertuzumab-Resistant HER2-Positive Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Comparative efficacy and safety of CDK4/6 inhibitors combined with endocrine therapy in HR+/HR2- patients with advanced or metastatic breast cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ML364 and Chalcone-Based USP2 Inhibitors: A Guide for Researchers
This guide provides a detailed comparative analysis of ML364 and chalcone-based inhibitors of Ubiquitin-Specific Protease 2 (USP2), a key deubiquitinating enzyme implicated in cancer progression. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Ubiquitin-Specific Protease 2 (USP2) is a deubiquitinase that plays a crucial role in regulating cellular processes by removing ubiquitin from target proteins, thereby rescuing them from proteasomal degradation.[1] Its substrates include key regulators of the cell cycle and apoptosis, such as cyclin D1 and MDM2 (a negative regulator of p53).[2][3] Consequently, USP2 has emerged as a promising therapeutic target for cancer. This guide compares two distinct classes of USP2 inhibitors: the well-characterized small molecule this compound and the broader class of naturally-derived and synthetic chalcones.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and representative chalcone-based compounds concerning their inhibitory activity and effects on cancer cell lines.
Table 1: Quantitative Performance of this compound as a USP2 Inhibitor
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| USP2 IC50 | 1.1 µM | Biochemical assay with internally quenched fluorescent di-ubiquitin substrate.[2][4] | [2][4] |
| Binding Affinity (Kd) | 5.2 µM | Microscale thermophoresis with USP2.[2] | [2] |
| USP8 IC50 | 0.95 µM | Biochemical assay.[2] | [2] |
| Antiproliferative Activity | IC50 ≈ 2 µM | High content imaging in cancer cell lines.[5] | [5] |
Table 2: Performance of Representative Chalcone-Based Compounds
Note: Specific IC50 values for chalcone (B49325) derivatives directly against the USP2 enzyme are not widely reported in the public domain. The data below reflects their inhibitory activity against various cancer cell lines, which is an indirect measure of their potential as anticancer agents that may involve USP2 inhibition among other mechanisms.
| Compound Class/Derivative | Cancer Cell Line(s) | Reported IC50 Values | Key Findings | Reference |
| Chalcone Derivatives (General) | Breast, Ovarian, Cervical Cancer | 1.5 - 12.5 µM | Inhibit multiple DUBs (UCH-L1, UCH-L3, USP2, USP5, USP8); induce apoptosis.[1] | [1] |
| 4'-Aminochalcones (D14, D15) | Osteosarcoma (U2OS, SAOS-2) | 2.6 - 13.7 µM | Increase levels of p53, p21, and Bax; decrease Bcl-2.[6] | [6] |
| Vanillin-based Chalcones | Colon Cancer (HCT-116) | 6.85 - 7.9 µg/mL | Cytotoxic activity.[7] | [7] |
| Coumaryl-chalcone Derivative | Lung (A-549), Leukemia (Jurkat), Breast (MCF-7) | 70.90 - 79.34 µg/mL | Potent against A-549 cell line.[7] | [7] |
Mechanism of Action and Signaling Pathways
Both this compound and chalcone-based inhibitors ultimately lead to cell cycle arrest and apoptosis in cancer cells by modulating the stability of key regulatory proteins. However, their specific mechanisms of interaction with USP2 and their broader selectivity profiles differ.
This compound is a selective and reversible inhibitor that directly binds to USP2.[2] Its inhibition of USP2 leads to the accumulation of ubiquitinated cyclin D1, a crucial protein for the G1/S phase transition in the cell cycle.[2][4] This accumulation targets cyclin D1 for proteasomal degradation, resulting in decreased cyclin D1 levels and subsequent cell cycle arrest at the G1 phase.[2][5]
Chalcone-based inhibitors are believed to act as irreversible inhibitors of cysteine proteases, including multiple deubiquitinating enzymes.[1] Their characteristic α,β-unsaturated carbonyl group is thought to react with the cysteine residue in the active site of DUBs via a Michael addition reaction.[1] This non-selective inhibition of various DUBs, including USP2, UCH-L1, UCH-L3, USP5, and USP8, leads to a more global accumulation of polyubiquitinated proteins.[1] The downstream effects include the degradation of cell-cycle promoters like cyclin D1 and the stabilization of tumor suppressors such as p53.[1][6]
Caption: USP2 signaling and inhibition by this compound and Chalcones.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the evaluation of USP2 inhibitors.
USP2 Enzyme Inhibition Assay (Fluorogenic)
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of USP2.
-
Principle: The assay utilizes a fluorogenic substrate, such as ubiquitin-AMC (7-amido-4-methylcoumarin), which is non-fluorescent. Upon cleavage by USP2, the fluorescent AMC is released, and the increase in fluorescence is proportional to USP2 activity.
-
Materials:
-
Recombinant human USP2 enzyme
-
Ubiquitin-AMC substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 1 mM DTT)
-
Test compounds (this compound, chalcones) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of USP2 enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ubiquitin-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for a specific duration (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Cyclin D1 and p53
This technique is used to assess the protein levels of USP2 substrates in cells treated with inhibitors.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (this compound, chalcones)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and treat with various concentrations of the inhibitors for desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after inhibitor treatment.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium (B1200493) iodide, PI). The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with inhibitors for a specified duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Comparative Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comparative analysis of USP2 inhibitors.
Caption: Workflow for comparing USP2 inhibitors.
Conclusion
This compound stands out as a well-characterized, selective, and reversible inhibitor of USP2 with a clearly defined mechanism of action involving the degradation of cyclin D1. In contrast, chalcone-based compounds represent a broader class of DUB inhibitors that often exhibit activity against multiple deubiquitinases, including USP2. While they demonstrate potent anticancer effects in cellular assays, their lack of specificity may present challenges in terms of off-target effects. The choice between these inhibitor classes will depend on the specific research goals, with this compound being more suitable for targeted studies of USP2 function and chalcones offering a broader, multi-DUB inhibitory profile that may be advantageous in certain therapeutic contexts. Further research is warranted to identify more selective and potent chalcone-based USP2 inhibitors to enable a more direct and quantitative comparison with molecules like this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of ML364: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of ML364, a selective ubiquitin-specific peptidase 2 (USP2) inhibitor. While the Safety Data Sheet (SDS) for this compound does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is imperative to handle and dispose of it in a manner that prevents environmental release and ensures personnel safety.
Essential Safety and Handling Information
Before beginning any disposal procedures, it is crucial to be familiar with the handling and storage requirements of this compound. This information is key to minimizing risks and ensuring safe laboratory practices.
| Property | Information |
| Personal Precautions | Standard laboratory personal protective equipment (PPE) is sufficient. |
| Environmental Precautions | Do not allow the substance to enter sewers or surface/ground water. |
| Containment & Cleanup | In case of a spill, pick up the material mechanically. |
| Storage Temperature | Store stock solutions at -80°C for up to 2 years or -20°C for up to 1 year to prevent inactivation.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound and materials contaminated with it. This procedure is designed to align with standard laboratory safety practices and environmental protection principles.
1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Safety Goggles: To protect eyes from any potential splashes or airborne particles.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Laboratory Coat: To protect skin and clothing from contamination.
2. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe laboratory operations.
-
Solid Waste:
-
Collect unwanted this compound powder and any materials contaminated with solid this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid to prevent spills.
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste (Solutions containing this compound):
-
Collect solutions of this compound (e.g., in DMSO) in a separate, clearly labeled hazardous waste container for liquid chemical waste.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
The container should be leak-proof and stored in secondary containment to prevent spills.
-
Label the container with "Hazardous Waste," the solvent(s) used, and "Contains this compound".
-
3. Storage Pending Disposal
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Do not accumulate large quantities of waste. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department in a timely manner.
4. Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper handling and transportation of hazardous materials to licensed disposal facilities.
Experimental Protocols
While this document focuses on disposal, the cited research on this compound involves various experimental protocols. For detailed methodologies on the use of this compound in research, such as cell viability assays or Western blotting for cyclin D1 degradation, refer to the primary literature.[1][2][3]
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final removal by EHS.
References
Personal protective equipment for handling ML364
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ML364. It outlines personal protective equipment (PPE), operational procedures, and disposal plans to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). Consequently, no specific personal protective equipment is required when handling the material as packaged under normal conditions of use. However, it is imperative to adhere to standard good laboratory practices.
Recommended General Personal Protective Equipment:
| Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects against accidental splashes of solutions containing this compound. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from potential contamination. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Use in a well-ventilated area. A chemical fume hood is recommended when handling the solid form to avoid inhalation of any dust.
-
Personal Precautions: Avoid contact with skin and eyes. After handling, wash hands thoroughly.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place.
Spill Management:
-
For spills, mechanically pick up the solid material.
-
Ensure adequate ventilation.
-
Avoid generating dust.
Disposal:
-
Dispose of this compound and any contaminated materials as chemical waste.
-
Follow all federal, state, and local environmental regulations.
-
Do not allow the substance to enter sewers or waterways.
Experimental Context
This compound is identified as a selective inhibitor of ubiquitin-specific peptidase 2 (USP2).[1][2][3] Research indicates its involvement in cell cycle arrest and the degradation of cyclin D1, suggesting its potential in cancer research, particularly in colorectal cancer and mantle cell lymphoma models.[2][3] For detailed experimental protocols, researchers should consult relevant scientific publications that utilize this compound.
Safe Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of chemical compounds in a laboratory setting.
Caption: A procedural workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
